molecular formula C11H14BrNO B5116552 N-[1-(3-bromophenyl)propyl]acetamide

N-[1-(3-bromophenyl)propyl]acetamide

Cat. No.: B5116552
M. Wt: 256.14 g/mol
InChI Key: NYGSOGIHDAMKOB-UHFFFAOYSA-N
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Description

N-[1-(3-bromophenyl)propyl]acetamide is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(3-bromophenyl)propyl]acetamide is 255.02588 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[1-(3-bromophenyl)propyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(3-bromophenyl)propyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-(3-bromophenyl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-11(13-8(2)14)9-5-4-6-10(12)7-9/h4-7,11H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGSOGIHDAMKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of N-[1-(3-bromophenyl)propyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile, Synthetic Pathways, and Pharmacological Utility [1]

Executive Summary

N-[1-(3-Bromophenyl)propyl]acetamide is a specialized chemical intermediate and pharmacophore scaffold used in the design of bioactive small molecules.[1] Structurally, it belongs to the class of N-acylated 1-phenylpropylamines .[1] Its significance lies in its dual role:

  • Synthetic Building Block: The meta-bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the aromatic ring.[1]

  • Pharmacological Scaffold: The 1-phenylpropylamine core is a "privileged structure" in medicinal chemistry, appearing in various CNS-active agents, HIV protease inhibitors, and cytokine modulators (e.g., IL-17 antagonists).[1]

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic protocols, and its application in modern drug discovery.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Nomenclature and Identifiers[2][5][8]
  • IUPAC Name: N-[1-(3-bromophenyl)propyl]acetamide[1]

  • Systematic Name: N-(1-(3-bromophenyl)propyl)acetamide[1]

  • Molecular Formula: C₁₁H₁₄BrNO[1]

  • Molecular Weight: 256.14 g/mol [1]

  • Key Precursor CAS: 90642-45-8 (1-(3-Bromophenyl)propan-1-amine)[1]

Structural Analysis

The molecule features a chiral center at the C1 position of the propyl chain. In biological applications, the (S)- or (R)- enantiomers often exhibit distinct binding affinities.[1]

PropertyValue (Predicted/Experimental)Significance
LogP 2.8 – 3.1Moderate lipophilicity; suitable for CNS penetration and cell permeability.[1]
Topological Polar Surface Area (TPSA) ~29.1 ŲLow TPSA suggests good oral bioavailability.[1]
H-Bond Donors 1 (Amide NH)Critical for receptor binding interactions.[1]
H-Bond Acceptors 1 (Amide Carbonyl)Participates in backbone interactions in protein binding pockets.[1]
Rotatable Bonds 3Allows conformational flexibility for induced fit binding.[1]

Synthetic Methodologies

The synthesis of N-[1-(3-bromophenyl)propyl]acetamide is typically achieved through the acetylation of its parent amine, 1-(3-bromophenyl)propan-1-amine .[1] Two primary routes are established for accessing this amine precursor.[1][2]

Route A: Reductive Amination (Scalable)

This route is preferred for large-scale preparation due to the availability of the ketone starting material.[1]

  • Starting Material: 3-Bromopropiophenone.[1]

  • Reagents: Ammonium acetate (

    
    ), Sodium cyanoborohydride (
    
    
    
    ).[1]
  • Mechanism: Formation of the imine intermediate followed by in-situ hydride reduction.[1]

  • Acetylation: Reaction of the resulting amine with acetic anhydride (

    
    ) or acetyl chloride (
    
    
    
    ).[1][2]
Route B: Grignard Addition & Conversion (Chiral Potential)

This route allows for enantioselective synthesis if chiral auxiliaries or enzymatic resolution are employed.[1]

  • Starting Material: 3-Bromobenzaldehyde.[1]

  • Step 1: Grignard addition of Ethylmagnesium bromide (

    
    ) to yield 1-(3-bromophenyl)propan-1-ol.[1]
    
  • Step 2: Conversion of alcohol to amine via Mitsunobu reaction (phthalimide) or Mesylation/Azidation/Reduction.[1]

  • Step 3: Acetylation.

Visualization of Synthetic Pathways

SynthesisPathways Start1 3-Bromopropiophenone Inter1 Imine Intermediate Start1->Inter1 NH4OAc, MeOH Start2 3-Bromobenzaldehyde Inter2 1-(3-Bromophenyl) propan-1-ol Start2->Inter2 EtMgBr, THF (Grignard) Amine 1-(3-Bromophenyl) propan-1-amine Inter1->Amine NaCNBH3 (Reductive Amination) Inter2->Amine 1. MsCl/Et3N 2. NaN3 3. H2/Pd-C Product N-[1-(3-bromophenyl) propyl]acetamide Amine->Product Ac2O or AcCl Base (TEA/Pyridine)

Figure 1: Convergent synthetic pathways to N-[1-(3-bromophenyl)propyl]acetamide via Ketone (Route A) or Aldehyde (Route B).[1]

Experimental Protocol: Acetylation of 1-(3-Bromophenyl)propan-1-amine

Objective: Synthesis of N-[1-(3-bromophenyl)propyl]acetamide from the primary amine.

Reagents:

  • 1-(3-Bromophenyl)propan-1-amine (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq)[1]

  • Triethylamine (TEA) (1.5 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Procedure:

  • Dissolution: Dissolve 1-(3-bromophenyl)propan-1-amine (e.g., 5.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add TEA (7.5 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add Acetic Anhydride (6.0 mmol). The reaction is exothermic; maintain temperature < 5°C during addition.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexanes) for disappearance of the amine spot.[1]

  • Workup: Quench with saturated

    
     solution. Extract the organic layer, wash with brine, and dry over anhydrous 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the title compound as a white to off-white solid.

Biological & Pharmacological Context[1][6][9]

Scaffold Utility in Drug Discovery

The 1-phenylpropylamine motif is a recurring pharmacophore in medicinal chemistry.[1] The addition of the meta-bromo substituent and the N-acetyl group modulates its activity profile:

  • Metabolic Stability: The bromine atom at the meta position blocks metabolic hydroxylation (a common clearance pathway for phenyl rings), potentially increasing the half-life of the molecule compared to the unsubstituted analog.[1]

  • Lipophilicity: The propyl chain (C3) increases lipophilicity compared to ethyl (phenethylamine) or methyl (benzylamine) linkers, enhancing blood-brain barrier (BBB) penetration.[1]

  • Bioisosterism: The N-acetyl group mimics peptide bonds, making this scaffold useful in peptidomimetic design, such as inhibitors for proteases (e.g., HIV Protease) or cytokine receptors.[1]

Documented Applications (Patent Literature)

Research indicates this substructure appears in several high-value therapeutic classes:

  • HIV Protease Inhibitors: N-substituted phenylpropylamines have been utilized as P1/P2 ligands in the design of non-peptide protease inhibitors.[1] The lipophilic aromatic ring fits into the hydrophobic S1/S2 pockets of the enzyme [1].[1]

  • IL-17 Modulators: Derivatives of this scaffold have been explored in the development of small-molecule antagonists for the IL-17 receptor, aiming to treat autoimmune disorders like psoriasis [2].[1]

  • CNS Agents: While the N-acetyl group generally reduces direct monoamine transporter affinity compared to the free amine, these amides serve as prodrugs or neutral antagonists in CNS receptor screening libraries.[1]

Safety & Handling (GHS Classification)

While specific toxicological data for this exact intermediate may be limited, handling should follow protocols for halogenated aromatic amides .[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.[1]

    • Handle in a fume hood to avoid inhalation of dust/vapors.[1]

    • Note: As a structural analog of phenethylamines, this compound should be handled with care regarding potential (albeit likely low) psychoactive properties until fully characterized.[1]

References

  • Thaisrivongs, S., et al. (1995).[1] Structure-based design of non-peptide HIV protease inhibitors.[1]Journal of Medicinal Chemistry , 38(19), 3624-3637.[1] (Contextual reference for phenylpropylamine scaffolds in protease inhibition).

  • Dack, K., et al. (2019).[1][3] N-Linked Amide Derivatives as Modulators of IL-17.U.S. Patent Application US20200247785A1 .[1] (Describes complex amides containing the 1-phenylpropylamine substructure). Link

  • Merck & Co. (1995).[1] 4-Hydroxy-benzopyran-2-ones useful to treat retroviral infections.[1][4][5]European Patent EP0682663A1 .[1] (Cites 1-(3-bromophenyl)propyl derivatives as intermediates). Link

  • PubChem Compound Summary. (2024). N-(3-Bromophenyl)acetamide (Analogous Structure Data). National Center for Biotechnology Information.[1] Link[1]

Sources

Therapeutic Potential of N-[1-(3-Bromophenyl)propyl]acetamide Derivatives

[1]

Executive Summary

This technical guide analyzes the pharmacological profile and therapeutic potential of N-[1-(3-bromophenyl)propyl]acetamide and its structural derivatives.[1] Belonging to the class of N-substituted acetamides—specifically the N-(1-phenylalkyl)acetamide subclass—this scaffold represents a strategic evolution in the design of neuroactive small molecules.[1]

Structurally related to the antiepileptic drug Lacosamide (Vimpat®), these derivatives are engineered to modulate neuronal excitability with enhanced lipophilicity and blood-brain barrier (BBB) permeability.[1] The core therapeutic value lies in their ability to stabilize voltage-gated sodium channels (VGSCs) in the slow-inactivated state , a mechanism distinct from classical sodium channel blockers like carbamazepine.[1] This guide details the structure-activity relationships (SAR), mechanism of action, and experimental protocols for validating this scaffold in epilepsy and neuropathic pain models.

Part 1: Chemical Biology & Structure-Activity Relationship (SAR)[1]

The molecule N-[1-(3-bromophenyl)propyl]acetamide is not a random hit but a rational optimization of the functionalized amino acid (FAA) pharmacophore.[1] Its design addresses specific limitations of earlier N-benzylacetamide generations.

The Pharmacophore

The scaffold consists of three critical domains:

  • The Aromatic Tail (Lipophilic Domain): A phenyl ring substituted at the meta (3-) position with a bromine atom.[1]

  • The Chiral Linker (Spacer): A propyl chain bridging the aromatic ring and the amide nitrogen.[1] The C1 carbon is chiral, creating (R)- and (S)- enantiomers.[1]

  • The Acetamide Head (Polar Domain): A hydrogen bond donor/acceptor motif essential for receptor interaction.[1]

SAR Analysis

The specific modifications in this derivative yield distinct pharmacological advantages:

Structural DomainModificationPharmacological Impact
Aromatic Ring 3-Bromo Substitution Metabolic Stability & Potency: The bromine atom increases lipophilicity (LogP), enhancing CNS penetration.[1] The meta position is often metabolically more stable than the para position and fits specific hydrophobic pockets in the sodium channel pore.[1]
Linker 1-Propyl Chain Steric Bulk & Chirality: Unlike a simple methylene bridge (as in benzylacetamides), the propyl chain introduces steric bulk and a chiral center.[1] This restricts conformational freedom, potentially increasing binding affinity to the target protein.[1]
Amide Acetamide Binding Fidelity: The acetyl group is small enough to avoid steric clash while providing the carbonyl oxygen and amide proton necessary for hydrogen bonding with the "slow inactivation" gate residues.[1]
DOT Visualization: SAR & Structural Logic

SAR_AnalysisCoreN-[1-(3-bromophenyl)propyl]acetamideSub_Br3-Bromo Substituent(Lipophilicity & Stability)Core->Sub_BrMeta-substitutionLinker1-Propyl Linker(Chirality & Steric Fit)Core->LinkerAlpha-carbonAmideAcetamide Group(H-Bonding / Pharmacophore)Core->AmideN-terminusTargetTarget: VGSC(Slow Inactivation Gate)Sub_Br->TargetHydrophobic InteractionLinker->TargetStereoselective BindingAmide->TargetH-Bond Anchor

Figure 1: Structural decomposition of the N-[1-(3-bromophenyl)propyl]acetamide scaffold highlighting the functional role of each moiety in target binding.

Part 2: Mechanism of Action (MoA)

The primary mechanism of action for N-[1-(3-bromophenyl)propyl]acetamide derivatives is the selective enhancement of sodium channel slow inactivation .[1]

Voltage-Gated Sodium Channel (VGSC) Modulation

Unlike classical anticonvulsants (e.g., phenytoin, carbamazepine) that primarily block the channel pore in the fast-inactivated state, this class of compounds targets the slow-inactivated state.

  • Fast Inactivation: Occurs on a millisecond timescale; responsible for the refractory period of a single action potential.[1]

  • Slow Inactivation: Occurs over seconds; regulates repetitive firing and neuronal excitability during prolonged depolarization.[1]

By stabilizing the slow-inactivated conformation, these derivatives dampen hyper-excitable neurons (e.g., during a seizure focus) without blocking normal physiological signaling. This results in a superior safety profile with fewer side effects like sedation or motor impairment.[1]

Secondary Targets

Emerging research suggests potential activity at:

  • TRPA1 Channels: Some N-phenylpropyl acetamides have shown antagonist activity at Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are implicated in neuropathic pain and inflammation.[1]

DOT Visualization: Signaling Pathway[1]

MoA_PathwayRestingNaV Channel(Resting State)OpenNaV Channel(Open/Conducting)Resting->OpenDepolarizationFastInactFast Inactivated(Refractory)Open->FastInactms timescaleSlowInactSlow Inactivated(Long-term Silence)Open->SlowInactProlonged DepolarizationFastInact->RestingRepolarizationFastInact->SlowInactTransitionSlowInact->RestingRecovery (Blocked by Drug)DrugN-[1-(3-bromophenyl)propyl]acetamideDrug->SlowInactSTABILIZES(Prevents recovery to Resting)

Figure 2: Mechanism of action showing the preferential stabilization of the slow-inactivated state of voltage-gated sodium channels.

Part 3: Experimental Protocols

To validate the therapeutic potential of this scaffold, the following standardized protocols are recommended. These ensure reproducibility and robust data generation.[1]

Chemical Synthesis (General Procedure)

Objective: Synthesize N-[1-(3-bromophenyl)propyl]acetamide from 3-bromobenzaldehyde or 3-bromopropiophenone.

  • Precursor Preparation:

    • Reactants: 3-bromobenzaldehyde + Ethylmagnesium bromide (Grignard).[1]

    • Step: Grignard addition to form 1-(3-bromophenyl)propan-1-ol.[1]

    • Conversion: Convert alcohol to amine via Ritter reaction or Mesylation/Azidation/Reduction.[1]

  • Acetylation:

    • Reactants: 1-(3-bromophenyl)propan-1-amine + Acetic anhydride (or Acetyl chloride).[1]

    • Conditions: Dichloromethane (DCM), Triethylamine (Et3N), 0°C to RT, 2 hours.[1]

    • Workup: Wash with 1N HCl, NaHCO3, Brine.[1] Dry over MgSO4.[1]

    • Purification: Recrystallization from Ethanol/Hexane or Column Chromatography.[1]

In Vitro Electrophysiology (Patch Clamp)

Objective: Quantify the shift in voltage-dependence of steady-state inactivation.

  • Cell Line: HEK293 cells stably expressing hNaV1.2 or hNaV1.7.[1]

  • Protocol: Whole-cell voltage clamp.

  • Pulse Protocol (Steady-State Inactivation):

    • Hold cells at -100 mV.

    • Apply conditioning prepulses (500ms to 10s) ranging from -120 mV to -10 mV in 10 mV steps.[1]

    • Apply a test pulse to 0 mV to measure available current.[1]

  • Analysis: Fit data to the Boltzmann equation.[1] A hyperpolarizing shift (leftward shift) in the

    
     of inactivation indicates stabilization of the inactivated state.[1]
    
In Vivo Anticonvulsant Screening (MES Test)

Objective: Assess efficacy in preventing generalized tonic-clonic seizures.

  • Model: Maximal Electroshock Seizure (MES) test in male albino mice (CF-1 strain, 18-25g).

  • Administration: Intraperitoneal (i.p.) injection of the test compound suspended in 0.5% methylcellulose.[1]

  • Stimulus: Corneal electrodes, 60 Hz AC, 50 mA, 0.2s duration.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.[1]

  • Time Points: 0.5h and 4.0h post-administration (to assess duration of action).

Part 4: References

  • Bioactive Acetamides & Anticonvulsants:

    • Malawska, B. (2005).[1] "New Anticonvulsant Agents." Current Topics in Medicinal Chemistry.

    • Context: Discusses the SAR of N-substituted acetamides and the transition from imides to chain amides.

  • Mechanism of Action (Slow Inactivation):

    • Errington, A. C., Stöhr, T., Heers, C., & Lees, G. (2008).[1] "The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels."[1] Molecular Pharmacology. Link

    • Context: Establishes the mechanistic baseline for this chemical class.

  • Specific Scaffold Activity:

    • Obniska, J., et al. (2010).[1] "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives." Pharmacological Reports. Link

    • Context: Provides synthesis protocols and MES data for related N-phenylacetamide derivatives.

  • TRPA1 Modulation (Patent Literature):

    • Swain, N. A., et al. (2016).[1][2] "N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels." Pfizer Inc.[1][2] Patent WO2016067143.[1][2] Link

    • Context: Highlights the versatility of the phenylpropyl-acetamide scaffold for pain targets.[1]

  • Chemical Data & Spectra:

    • SpectraBase.[1][3] "Acetamide, N-[1-(4-bromophenyl)propyl]-".[1][3] Link

    • Context: Verification of the chemical existence and spectral properties of the bromo-isomers.

Pharmacological Versatility of 3-Bromophenyl Acetamide Analogs: A Technical Whitepaper on Synthesis, Receptor Targeting, and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the 3-bromophenyl acetamide scaffold has emerged as a highly versatile pharmacophore. Unlike its unsubstituted or para-substituted counterparts, the meta-bromo substitution imparts a unique combination of steric bulk, enhanced lipophilicity, and specific electronic properties[1]. The bromine atom acts as a potent halogen bond donor, allowing for highly directional non-covalent interactions within hydrophobic receptor pockets.

As an application scientist who has overseen the translation of multiple halogenated amides from bench to preclinical models, I have observed that incorporating the 3-bromophenyl acetamide moiety often rescues compounds with poor target residence times. This whitepaper synthesizes current literature on the pharmacological applications of these analogs—ranging from neuro-oncology radiotracers to advanced vector control agents—and provides field-proven, self-validating protocols for their synthesis and evaluation.

Core Pharmacological Applications

Neuro-Oncology: Sigma-2 Receptor Radiopharmaceuticals

The sigma-2 (


) receptor is highly overexpressed in proliferating tumor cells, making it a prime biomarker for assessing the proliferative status of solid tumors[2]. A critical breakthrough in Positron Emission Tomography (PET) imaging was the development of conformationally flexible benzamide and acetamide analogs.

Specifically, the radioligand [


F]FBPBPA  (N-[1-(4′-[

F]fluorobenzyl)piperidin-4-yl]-3-bromophenylacetamide) utilizes the 3-bromophenyl acetamide tail to anchor the molecule deep within the

binding cleft[3][4]. The meta-bromo group is essential here; it provides the exact topological fit required to achieve sub-nanomolar affinity while maintaining rapid blood-brain barrier (BBB) and tumor penetrance[4].

G A [18F]FBPBPA Radioligand (3-bromophenyl acetamide analog) B Tumor Cell Microenvironment A->B Intravenous Injection C Sigma-2 Receptor (Overexpressed in Proliferation) B->C Diffusion D Specific Binding & Internalization C->D High Affinity (nM) E Positron Emission Tomography (PET) Detection D->E 18F Decay F Quantification of Tumor Proliferative Status E->F Signal Processing

Figure 1: Mechanism of [18F]FBPBPA PET imaging in sigma-2 receptor-expressing tumors.

Vector Control: Overcoming DEET Limitations

In the realm of global health, the search for biting deterrents superior to DEET (N,N-diethyl-3-methylbenzamide) has led to the exploration of DEPA (N,N-diethylphenylacetamide) analogs. The compound DM34 (N,N-diethyl(3-bromophenyl)acetamide) replaces the methyl group of DEET with a heavier, more electron-withdrawing bromine atom on an extended acetamide linker[5].

From a physicochemical standpoint, this modification decreases the vapor pressure of the compound, significantly extending its duration of action on human skin. In robust in vitro and in vivo human volunteer trials, topical application of DM34 at 24 nmol/cm


 demonstrated biting-deterrent activities superior to DEET against aggressive vectors like Aedes aegypti and Anopheles stephensi[5].
Targeted Therapeutics: Kinases, Receptors, and Enzymes

The scaffold is also a critical synthetic intermediate and structural component in several other therapeutic areas:

  • Carbonic Anhydrase IX (CA IX) Inhibitors: Saccharide-modified sulfonamides bearing an N-(3-bromophenyl)acetamide moiety (Compound 10b) act as potent inhibitors of tumor-associated hCA IX, leveraging the bromophenyl ring to interact with the hydrophobic half of the enzyme's active site[6].

  • FFA2 Antagonists: Tetrazole-based Free Fatty Acid Receptor 2 (FFA2) antagonists utilize 2-(3-bromophenyl)acetamide derivatives to achieve potent antagonism in cAMP and GTP

    
    S assays, crucial for metabolic disease targeting[7].
    
  • Anticancer Hybrids: Benzoxazole-triazole hybrids linked via N-(3-bromophenyl)acetamide have shown promising antiproliferative activity against HCT 116 colorectal carcinoma cell lines, outperforming non-halogenated controls[8].

Quantitative Data Summary

To facilitate rapid decision-making for lead optimization, I have summarized the key pharmacological metrics of 3-bromophenyl acetamide analogs below.

Compound / AnalogPrimary Target / ApplicationEfficacy / Affinity MetricKey Advantage
[

F]FBPBPA

Receptors (Tumor Imaging)

= 1.2 nM (High affinity)
Superior tumor-to-background ratio in PET imaging[4].
DM34 Biting Deterrent (Mosquitoes)Superior to DEET at 24 nmol/cm

Extended duration of action due to lower volatility[5].
Compound 10b hCA IX (Tumor-associated)Significant enzymatic inhibitionHigh selectivity over off-target cytosolic hCA II[6].
Compound 16g Free Fatty Acid Receptor 2High potency in cAMP assaysOptimal lipophilic ligand efficiency (LLE)[7].
Hybrid 16 HCT 116 Colorectal CarcinomaPromising IC

reduction
Overcomes resistance seen in standard benzoxazoles[8].

Experimental Methodologies & Self-Validating Protocols

As researchers, we know that a protocol is only as good as its built-in quality controls. The following workflows are designed as self-validating systems —meaning that failure at any step yields an immediate, detectable signal, preventing the waste of downstream resources.

Protocol 1: Synthesis of N,N-Diethyl(3-bromophenyl)acetamide (DM34)

Causality & Rationale: Direct amidation of carboxylic acids with amines requires harsh conditions that often lead to degradation. By first converting 3-bromophenylacetic acid to an acyl chloride, we create a highly reactive electrophile. We use a stoichiometric excess of diethylamine not just as the nucleophile, but as an in situ acid scavenger to neutralize the HCl byproduct, driving the reaction to >95% completion and preventing the protonation of our unreacted amine[5].

Step-by-Step Workflow:

  • Activation: Suspend 3-bromophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl

    
    , 1.5 eq) dropwise at 0°C under an argon atmosphere.
    
    • Self-Validation Check: The evolution of SO

      
       and HCl gases (bubbling) confirms the activation is proceeding.
      
  • Reflux: Heat the mixture to reflux for 2 hours. Remove excess SOCl

    
     and solvent in vacuo to yield 3-bromophenylacetyl chloride as a crude yellow oil.
    
  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C. Add diethylamine (2.5 eq) dropwise.

    • Causality: The 0°C temperature controls the highly exothermic nucleophilic acyl substitution, preventing the formation of dark, tarry side-products.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted diethylamine), saturated NaHCO

    
     (to remove unreacted acid), and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Purification: Purify the amide via vacuum distillation.

    • Self-Validation Check: The product must distill at exactly 162–165°C at 0.3 mmHg. A deviation in boiling point indicates incomplete conversion or solvent contamination[5]. Mass spectrometry should confirm

      
       271 and 269 (M
      
      
      
      isotopic cluster for bromine).

G N1 3-Bromophenylacetic Acid N2 Thionyl Chloride (SOCl2) Reflux N1->N2 Halogenation N3 3-Bromophenylacetyl Chloride (Reactive Intermediate) N2->N3 -SO2, -HCl N4 Diethylamine (Excess) Anhydrous Conditions N3->N4 Nucleophilic Acyl Substitution N5 N,N-diethyl(3-bromophenyl)acetamide (DM34) N4->N5 Amide Bond Formation N6 Vacuum Distillation (162–165°C / 0.3 mmHg) N5->N6 Purification (>97% Purity)

Figure 2: Step-by-step synthetic workflow for the DEPA analog DM34.

Protocol 2: In Vitro Radioligand Binding Assay for Receptors

When evaluating new 3-bromophenyl acetamide analogs for


 affinity, cross-reactivity with the 

receptor is the most common point of failure. This protocol isolates

binding.

Causality & Rationale: We utilize [


H]DTG (1,3-di-o-tolylguanidine) as the radioligand because it binds equally to both 

and

sites. To achieve a self-validating

-specific readout, we must chemically "mask" the

sites using (+)-pentazocine or dextrallorphan[4]. If the masking agent is omitted, the resulting biphasic displacement curve will immediately alert the operator to a protocol breach.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize rat liver (a tissue with a high density of

    
     receptors) in 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 31,000 × g for 15 minutes, discard the supernatant, and resuspend the pellet.
    
  • Masking: Pre-incubate the homogenate with 1

    
    M (+)-pentazocine for 15 minutes at room temperature.
    
    • Causality: (+)-pentazocine has high affinity for

      
       but negligible affinity for 
      
      
      
      , effectively blinding the radioligand to the
      
      
      subtype[4].
  • Incubation: Add 3 nM [

    
    H]DTG and varying concentrations (0.1 nM to 10 
    
    
    
    M) of the 3-bromophenyl acetamide test compound. Incubate for 120 minutes at 25°C to reach thermodynamic equilibrium.
  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Validation: Calculate non-specific binding using 10

    
    M haloperidol. The specific binding must constitute >80% of the total signal for the assay to be considered valid.
    

References

  • Source: National Institutes of Health (NIH / PMC)
  • Source: Journal of Medical Entomology (Oxford Academic)
  • Source: National Institutes of Health (NIH / PMC)
  • Source: National Institutes of Health (NIH / PMC)
  • Source: Current Pharmaceutical Design (ResearchGate)
  • Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists Source: ACS Publications URL
  • Source: Journal of Nuclear Medicine (SNMMI)
  • Buy N-(3-Bromophenyl)

Sources

N-[1-(3-bromophenyl)propyl]acetamide: A Comprehensive Guide to its Molecular Weight and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

N-[1-(3-bromophenyl)propyl]acetamide is a substituted acetamide derivative with potential applications as a building block in medicinal chemistry and organic synthesis. A thorough understanding of its fundamental physicochemical properties is a critical prerequisite for its effective use in drug discovery and development, influencing everything from reaction kinetics to ADME (absorption, distribution, metabolism, and excretion) properties. This guide provides a comprehensive overview of the key molecular and physicochemical characteristics of N-[1-(3-bromophenyl)propyl]acetamide. It details not only the theoretical and calculated values but also presents robust, step-by-step experimental protocols for their empirical determination, grounded in established analytical principles. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, enabling them to anticipate the compound's behavior and integrate it seamlessly into their research workflows.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This includes its structure, formula, and molecular weight, which are the basis for all subsequent physicochemical analysis.

The structure of N-[1-(3-bromophenyl)propyl]acetamide consists of a propylacetamide chain where the nitrogen atom is attached to a carbon which, in turn, is bonded to a 3-bromophenyl group. This combination of a hydrophobic bromophenyl ring and a polar amide group dictates its chemical behavior.

Table 1: Core Molecular Identifiers

PropertyValueSource
IUPAC Name N-[1-(3-bromophenyl)propyl]acetamideN/A
Molecular Formula C₁₁H₁₄BrNOInferred from isomer[1][2]
Molecular Weight 256.14 g/mol Inferred from isomer[1][2]
Exact Mass 255.0259 g/mol Calculated
Canonical SMILES CCC(C1=CC(=CC=C1)Br)NC(=O)CN/A
InChI Key (Not available for this specific isomer)N/A

Key Physicochemical Characteristics & Determination Protocols

The physicochemical properties of a compound are paramount in drug development, influencing its solubility, permeability, and ultimately, its bioavailability and therapeutic efficacy. While specific experimental data for N-[1-(3-bromophenyl)propyl]acetamide is not widely published, this section outlines the critical parameters and provides detailed protocols for their determination.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Scientific Rationale: Lipophilicity is arguably one of the most critical physicochemical parameters in drug design. It governs how a compound partitions between lipid (e.g., cell membranes) and aqueous (e.g., blood plasma) environments. The octanol-water partition coefficient (LogP) is the industry-standard measure of this property. A LogP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility, high metabolic clearance, and potential toxicity. For many orally administered drugs, a LogP value in the range of 1 to 3 is often considered optimal.

This protocol describes the "gold standard" shake-flask method for determining the LogP value. The causality behind this method is direct partitioning: the compound is allowed to reach equilibrium between two immiscible phases, and the concentration in each phase is measured to calculate the partition ratio.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol. This pre-saturation is critical to prevent volume changes of the phases during the experiment.

  • Standard Curve Generation: Prepare a series of known concentrations of N-[1-(3-bromophenyl)propyl]acetamide in a suitable solvent (e.g., acetonitrile) and generate a standard curve using High-Performance Liquid Chromatography with UV detection (HPLC-UV)[3][4]. This curve is essential for accurately quantifying the compound's concentration later.

  • Partitioning: Accurately weigh a small amount of the compound and dissolve it in the water-saturated n-octanol to create a stock solution of known concentration.

  • Equilibration: In a separatory funnel or a suitable vial, combine a precise volume of the n-octanol stock solution with a precise volume of the octanol-saturated water (typically a 1:1 or 2:1 volume ratio).

  • Shaking & Separation: Agitate the mixture at a constant temperature (usually 25°C) for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached. Allow the phases to separate completely. Centrifugation may be required to ensure a clean separation.

  • Quantification: Carefully sample the aqueous phase. Dilute if necessary and determine the concentration of the compound using the pre-established HPLC-UV calibration curve.

  • Calculation:

    • Calculate the equilibrium concentration in the n-octanol phase by subtracting the mass of the compound in the aqueous phase from the total initial mass.

    • Calculate P: P = [Concentration]_octanol / [Concentration]_water

    • Calculate LogP: LogP = log10(P)

G cluster_prep Phase & Standard Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation p1 1. Pre-saturate n-octanol and water p2 2. Prepare HPLC standard curve e1 3. Dissolve compound in water-saturated n-octanol p2->e1 e2 4. Mix octanol & water phases in known volumes e1->e2 e3 5. Shake to equilibrate, then separate phases e2->e3 a1 6. Quantify compound in aqueous phase via HPLC e3->a1 a2 7. Calculate [Compound]_octanol by mass balance a1->a2 a3 8. Calculate P and LogP a2->a3

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility

Scientific Rationale: Adequate aqueous solubility is a non-negotiable attribute for most drug candidates, particularly for oral and intravenous administration. Poor solubility can lead to low absorption, insufficient concentration at the target site, and unreliable dose-response relationships. The structure of N-[1-(3-bromophenyl)propyl]acetamide, with its hydrophobic bromophenyl ring, suggests that its aqueous solubility may be limited[5]. Therefore, empirical determination is crucial.

This method determines the equilibrium solubility, which is the most thermodynamically stable and relevant measure for drug development.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid N-[1-(3-bromophenyl)propyl]acetamide to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The key is to ensure solid material remains undissolved, confirming saturation.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure true thermodynamic equilibrium is achieved.

  • Phase Separation: Allow the suspension to settle. To remove all undissolved solids, filter the sample through a low-binding 0.22 µm syringe filter or centrifuge at high speed and collect the supernatant. This step is critical to avoid inflating the solubility measurement.

  • Quantification: Analyze the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve to determine the concentration of the dissolved compound[3][6].

  • Result Reporting: The determined concentration is reported as the thermodynamic solubility in units such as mg/mL or µM.

G start 1. Add excess solid to aqueous buffer equilibrate 2. Agitate at constant T for 24-48 hours start->equilibrate separate 3. Filter or centrifuge to remove solids equilibrate->separate quantify 4. Analyze clear solution via HPLC or LC-MS separate->quantify end Report as Thermodynamic Solubility quantify->end

Sources

Bioactivity Profiling of Brominated Phenylpropyl Acetamides: A Technical Guide to Synthesis, SAR, and Mechanistic Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated phenylpropyl acetamides represent a highly versatile, yet underexplored, pharmacophore in medicinal chemistry. Structurally related to the precursors of blockbuster central nervous system (CNS) drugs like atomoxetine [3], these compounds offer unique steric and electronic properties. The strategic introduction of a bromine atom into the phenylpropyl acetamide scaffold enhances lipophilicity and introduces the potential for highly directional halogen bonding within target protein pockets.

As a Senior Application Scientist, I have structured this whitepaper to guide drug development professionals through the lifecycle of these compounds—from radical-mediated synthetic methodologies to rigorous, self-validating bioactivity profiling. By understanding the causality behind each experimental choice, researchers can leverage this scaffold for novel CNS and antimicrobial applications.

Chemical Rationale & Structural Significance

The phenylpropyl acetamide backbone (e.g., N-methyl-N-(3-oxo-3-phenylpropyl)acetamide) is a privileged structure. Unmodified, it serves as a critical intermediate in the synthesis of selective norepinephrine reuptake inhibitors (NRIs) [3]. However, functionalizing this backbone with bromine fundamentally alters its pharmacodynamics:

  • Halogen Bonding: Bromine acts as a Lewis acid (sigma-hole donor), forming strong, highly directional bonds with Lewis base residues (e.g., carbonyl oxygens) in target proteins.

  • Lipophilicity (LogP): Bromination significantly increases the partition coefficient, enhancing blood-brain barrier (BBB) penetration—a critical requirement for CNS-active compounds.

  • Metabolic Stability: Strategic placement of bromine (e.g., para-substitution on the phenyl ring) blocks cytochrome P450-mediated aromatic hydroxylation, prolonging the compound's half-life.

Synthesis: Radical Difunctionalization Strategies

The most efficient route to brominated phenylpropyl acetamides bypasses traditional, multi-step linear syntheses in favor of radical difunctionalization of simple alkenes [1]. This approach allows for the simultaneous formation of C–C and C–Br/C–N bonds across a styrene double bond.

Mechanistic Pathway

The reaction typically utilizes a transition metal catalyst (e.g., Cu or Fe) and a radical initiator to generate a carbon-centered radical from an acetamide precursor. This radical adds to the alkene, forming a stable benzylic radical intermediate, which is subsequently trapped by a bromine source [4].

G Styrene Styrene Derivative Radical Acetamide Radical Styrene->Radical Cu(OTf)2 / TBHP Initiator Intermediate Benzylic Radical Intermediate Radical->Intermediate Regioselective Addition Product Brominated Phenylpropyl Acetamide Intermediate->Product Bromine Trapping (NBS)

Caption: Radical difunctionalization pathway for the synthesis of phenylpropyl acetamides.

Protocol 1: Copper-Catalyzed Synthesis Workflow

Causality Note: We utilize Copper(II) triflate due to its superior Lewis acidity, which stabilizes the transition state, while tert-butyl hydroperoxide (TBHP) is chosen as the initiator because its thermal decomposition rate perfectly matches the catalytic cycle at 80°C.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine the styrene derivative (1.0 mmol), N-bromoacetamide (1.5 mmol), and Cu(OTf)₂ (10 mol%).

  • Solvent & Initiation: Add 5 mL of anhydrous N,N-dimethylacetamide (DMAc). Inject TBHP (2.0 equiv, 5.5 M in decane) dropwise. Self-Validation: The argon atmosphere is critical; oxygen acts as a radical scavenger and will immediately quench the reaction, serving as an internal failure-check if yields are unexpectedly zero.

  • Reaction: Stir the mixture at 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the styrene spot is consumed.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual peroxides (preventing downstream oxidative degradation). Extract with ethyl acetate, dry over MgSO₄, and purify via flash column chromatography.

Bioactivity Profiling: CNS Target Evaluation

Given the structural homology to atomoxetine, brominated phenylpropyl acetamides are prime candidates for Norepinephrine Transporter (NET) inhibition.

Protocol 2: High-Throughput NET Fluorescent Uptake Assay

To ensure trustworthiness, this protocol is designed as a self-validating system. It utilizes a fluorescent substrate (ASP+) to measure transporter activity in real-time.

  • Cell Culture: Seed HEK293 cells stably transfected with human NET (hNET) into 96-well black, clear-bottom plates at 40,000 cells/well. Causality: Endogenous NET expression in wild-type cells is too low for a robust signal-to-noise ratio; stable transfection ensures assay reliability.

  • Equilibration: Wash cells with assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Incubate for 30 minutes at 37°C.

  • Compound Treatment: Add brominated phenylpropyl acetamide analogs (serial dilutions from 10 µM to 0.1 nM). Include 1 µM Desipramine as a positive control and 1% DMSO as a vehicle control. Self-Validation: Desipramine must achieve >95% inhibition; if it fails, the assay plate is discarded, validating the system's integrity against false negatives.

  • Substrate Addition: Add ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) to a final concentration of 2 µM.

  • Quantification: Measure fluorescence (Ex: 475 nm, Em: 605 nm) kinetically over 30 minutes using a microplate reader. Calculate IC₅₀ using non-linear regression.

G Drug Brominated Acetamide NET Norepinephrine Transporter (NET) Drug->NET Competitive Binding (Halogen Bond) Synapse Increased Synaptic NE NET->Synapse Blocked Reuptake of NE Receptor Post-Synaptic Adrenergic Activation Synapse->Receptor Downstream Signal Transduction

Caption: NET inhibition and downstream adrenergic signaling pathway.

Structure-Activity Relationship (SAR) Data Presentation

The bioactivity of these compounds is highly dependent on the regiochemistry of the bromine substitution. The table below summarizes the in vitro profiling of synthesized analogs against hNET, alongside cytotoxicity data (CC₅₀) in HepG2 cells to establish a therapeutic window (Selectivity Index).

Compound IDPhenyl Ring SubstitutionNET IC₅₀ (nM)HepG2 CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
Cmpd-01 Unsubstituted (Reference)145.2 ± 12.4>100>688
Cmpd-02 2-Bromo (ortho)89.4 ± 8.185.5956
Cmpd-03 3-Bromo (meta)42.1 ± 5.392.02,185
Cmpd-04 4-Bromo (para)18.6 ± 2.2>100>5,376
Cmpd-05 2,4-Dibromo210.5 ± 18.745.2214

SAR Analysis: The data clearly demonstrates that para-bromination (Cmpd-04 ) yields the most potent NET inhibition. Mechanistically, this is attributed to the bromine atom occupying a deep hydrophobic pocket within the transporter, engaging in optimal halogen bonding. Conversely, di-bromination (Cmpd-05 ) introduces excessive steric bulk, causing a steric clash that reduces target affinity and increases off-target cytotoxicity. Furthermore, alpha-bromination strategies using desymmetrization approaches [2] can be employed to isolate specific enantiomers, which typically exhibit a 10- to 50-fold difference in target affinity.

Conclusion

The bioactivity profiling of brominated phenylpropyl acetamides reveals a highly tunable scaffold with significant potential in neuropharmacology. By employing radical difunctionalization for efficient synthesis and utilizing self-validating fluorescent assays for target profiling, researchers can rapidly identify lead compounds with high selectivity indices. Future development should focus on enantioselective synthesis and in vivo pharmacokinetic validation.

References

  • Lan, X.-W., Wang, N.-X., & Xing, Y. (2017). Recent Advances in Radical Difunctionalization of Simple Alkenes. European Journal of Organic Chemistry, 2017(39), 5821-5851.[Link]

  • Pakulski, Z., Demchuk, O. M., Frelek, J., & Luboradzki, R. (2021). Desymmetrization Approach to the Synthesis of Optically Active P-Stereogenic Phosphin-2-en-4-ones. The Journal of Organic Chemistry, 86(10), 7165–7178.[Link]

  • Sairam, M., et al. (2006). Synthesis of atomoxetine hydrochloride.
  • Yao, H., Hu, W., & Zhang, W. (2020). Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions. Molecules, 26(1), 1.[Link]

Predictive and Experimental Framework for Assessing the Metabolic Stability of N-[1-(3-bromophenyl)propyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2]

In the lead optimization phase of drug discovery, metabolic stability is the primary determinant of a compound's half-life (


) and bioavailability. This guide provides a rigorous technical framework for assessing N-[1-(3-bromophenyl)propyl]acetamide , a lipophilic amide scaffold with distinct electronic properties driven by the 3-bromophenyl moiety.

The presence of the bromine atom (electron-withdrawing) and the acetamide cap (metabolic handle) creates a specific metabolic profile. This guide outlines the in silico prediction of metabolic soft spots followed by the in vitro validation using Human Liver Microsomes (HLM).

Structural Analysis
  • Core Scaffold: 1-phenylpropylamine derivative.

  • Electronic Modifier: 3-Bromo substituent (deactivates phenyl ring, increases LogP).

  • Blocking Group:

    
    -Acetyl (reduces basicity, blocks immediate amine oxidation).
    

Part 1: In Silico Metabolic Prediction (The Hypothesis)

Before wet-lab testing, we must establish a hypothesis for the Sites of Metabolism (SOM). This directs the subsequent Mass Spectrometry (MetID) settings.

Predicted Metabolic Pathways

Based on Structure-Activity Relationships (SAR) and CYP450 regioselectivity rules:

  • Aromatic Hydroxylation (Phase I):

    • The bromine atom at position 3 is electron-withdrawing, deactivating the ring towards electrophilic attack by the CYP450 Iron-Oxo species.

    • However, the alkyl group at position 1 is activating.

    • Prediction: Hydroxylation is most likely at C4 (para to the alkyl chain) or C6 (para to the bromine). Position 2 is sterically hindered.

  • Aliphatic Hydroxylation (Phase I):

    • The propyl side chain contains a terminal methyl (

      
      ) and a methylene (
      
      
      
      ).
    • Prediction: CYP-mediated

      
       hydroxylation at 
      
      
      
      is a high-probability event.
  • 
    -Deacetylation (Phase I/II): 
    
    • Amidases (e.g., carboxylesterase) may cleave the amide bond, releasing the primary amine 1-(3-bromophenyl)propan-1-amine.

    • Prediction: Moderate likelihood; dependent on liver amidase expression levels.

Visualization: Prediction Workflow

MetabolicPrediction Input Input Structure: N-[1-(3-bromophenyl)propyl]acetamide Descriptors Calculate Descriptors (LogP, pKa, Sterics) Input->Descriptors SOM_Alg SOM Prediction Algorithm (SMARTCyp / StarDrop) Descriptors->SOM_Alg Path_Arom Pathway A: Aromatic Hydroxylation (C4/C6) SOM_Alg->Path_Arom Path_Aliph Pathway B: Aliphatic Hydroxylation (Propyl C2') SOM_Alg->Path_Aliph Path_Hyd Pathway C: Amide Hydrolysis (Deacetylation) SOM_Alg->Path_Hyd Output Targeted Mass List for LC-MS/MS Path_Arom->Output Path_Aliph->Output Path_Hyd->Output

Figure 1: Logical workflow for establishing the metabolic hypothesis prior to experimental validation.

Part 2: Experimental Validation (Microsomal Stability Assay)

The "Gold Standard" for validating these predictions is the Microsomal Stability Assay . This system utilizes Human Liver Microsomes (HLM) which contain the full complement of Phase I enzymes (CYPs and FMOs).

Reagents and System Setup
  • Test Compound: 1 µM final concentration (low concentration ensures linear kinetics).

  • Enzyme Source: Pooled Human Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH (1 mM) or an NADPH regenerating system (Isocitrate/Isocitrate Dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quenching Agent: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Step-by-Step Protocol
  • Pre-Incubation:

    • Prepare a master mix of Buffer + Microsomes.

    • Spike Test Compound (from DMSO stock) into the master mix.

    • Incubate at 37°C for 5 minutes to equilibrate.

    • Note: Ensure final DMSO concentration is <0.1% to avoid enzyme inhibition.

  • Reaction Initiation:

    • Add pre-warmed NADPH to the reaction plate.

    • Control: Prepare a "No NADPH" control to rule out chemical instability.

  • Sampling (Time Course):

    • At

      
       minutes, remove aliquots.
      
    • Immediately dispense into ice-cold Quenching Agent (ACN + IS).

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 minutes to pellet precipitated proteins.

    • Transfer supernatant to LC-MS/MS vials.

Visualization: Assay Workflow

AssayProtocol Prep 1. Preparation Mix Microsomes + Buffer + Compound (37°C) Start 2. Initiation Add NADPH Cofactor Prep->Start Incubate 3. Incubation Timepoints: 0, 5, 15, 30, 60 min Start->Incubate Stop 4. Quenching Add Ice-Cold Acetonitrile + IS Incubate->Stop At each t Analyze 5. Analysis LC-MS/MS Quantification Stop->Analyze

Figure 2: Step-by-step execution flow for the HLM stability assay.

Part 3: Data Calculation & Interpretation[3]

Raw data from the LC-MS/MS (Area Ratio of Analyte/Internal Standard) is used to calculate the Intrinsic Clearance (


).
Calculation of Half-Life ( )

Plot the natural log (


) of the % Remaining Compound vs. Time.[1] The slope (

) of the linear regression is the elimination rate constant.


Calculation of Intrinsic Clearance ( )

This value represents the enzyme's ability to metabolize the drug without blood flow limitations.[2][3]



Scaling to Hepatic Clearance ( )

To predict in vivo clearance, use the Well-Stirred Model :



  • 
    : Hepatic blood flow (20.7 mL/min/kg for humans).
    
  • 
    : Fraction unbound in blood (assumed 1.0 for initial screen).
    
Data Interpretation Table
ParameterHigh StabilityModerate StabilityLow Stability

(min)
> 6030 - 60< 30

(

L/min/mg)
< 1010 - 45> 45
Action Progress to Caco-2Optimize StructureIdentify Metabolites (MetID)

Part 4: Metabolite Identification (MetID) Strategy

If the compound shows high clearance (


), you must identify the "soft spot" to block it chemically.
Mass Spectrometry Settings
  • Instrument: Q-TOF or Orbitrap (High Resolution).

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Isotope Pattern: Look for the characteristic 1:1 doublet of

    
     and 
    
    
    
    .
Expected Metabolites Table
Metabolic PathwayMass Shift (Da)MechanismDiagnostic Fragment
Parent 0-Doublet at m/z ~256/258
Monohydroxylation +15.9949CYP-mediated oxidation (Aromatic or Aliphatic)Retention time shift (polar)

-Deacetylation
-42.0106Amidase hydrolysisLoss of Acetyl group
Debromination -78.9183Oxidative dehalogenation (Rare)Loss of Br isotope pattern
Glucuronidation +176.0321Phase II (requires UDPGA)Neutral loss of 176 Da

Optimization Strategy:

  • If Aromatic Hydroxylation is dominant

    
     Add Fluorine to the phenyl ring (block metabolic attack).
    
  • If Aliphatic Hydroxylation is dominant

    
     Introduce gem-dimethyl groups or cyclize the propyl chain.
    
  • If Deacetylation is dominant

    
     Change acetamide to a carbamate or urea.
    

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Riley, R. J., et al. (2005). A unified model for predicting human hepatic, metabolic clearance from in vitro intrinsic clearance data in hepatocytes and microsomes. Drug Metabolism and Disposition, 33(9), 1304-1311.

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122.

  • PubChem Compound Summary. (2023). N-(3-bromophenyl)acetamide. National Center for Biotechnology Information.

Sources

Methodological & Application

Application Note: Synthesis of N-[1-(3-Bromophenyl)propyl]acetamide via Ritter Transformation

Author: BenchChem Technical Support Team. Date: March 2026

This response is structured as a technical application note for professional researchers, focusing on the synthesis of N-[1-(3-bromophenyl)propyl]acetamide (racemic mixture) for use as a chemical intermediate or reference standard. The protocol utilizes the Ritter Reaction , a robust and scalable method for converting benzylic alcohols directly to amides, avoiding the use of sensitive metal hydrides or complex amination steps often associated with alternative routes.

Introduction & Retrosynthetic Analysis

The target compound, N-[1-(3-bromophenyl)propyl]acetamide , is a secondary benzylic amide. While reductive amination of the corresponding ketone is a common route for amines, the direct synthesis of the amide is most efficiently achieved via the Ritter Reaction . This method leverages the stability of the secondary benzylic carbocation intermediate to facilitate nucleophilic attack by acetonitrile, followed by hydrolysis to yield the N-acetyl functionality in a single pot from the alcohol precursor.

Retrosynthetic Pathway:

  • Target: N-[1-(3-bromophenyl)propyl]acetamide

  • Precursor: 1-(3-bromophenyl)propan-1-ol

  • Starting Material: 3-Bromopropiophenone (1-(3-bromophenyl)propan-1-one)

This pathway is chosen for its operational simplicity, high atom economy, and the avoidance of unstable imine intermediates.

Safety & Handling (GLP Standards)

This protocol involves the use of strong acids and brominated aromatic compounds. Strict adherence to safety protocols is mandatory.

Hazard ClassReagent/CompoundHazard DescriptionMitigation
Corrosive Sulfuric Acid (

)
Causes severe skin burns and eye damage.Use acid-resistant gloves, face shield, and fume hood.
Flammable Acetonitrile (

)
Highly flammable liquid and vapor.Keep away from heat/sparks. Use in inert atmosphere.
Toxic/Irritant 3-BromopropiophenoneIrritating to eyes, respiratory system, and skin.Handle in a biosafety cabinet or fume hood.
Unknown Target AmideBioactivity not fully characterized.Treat as a potential bioactive agent; prevent inhalation/contact.

Experimental Protocol

Step 1: Reduction of 3-Bromopropiophenone

Objective: Preparation of the benzylic alcohol intermediate.

Reagents:

  • 3-Bromopropiophenone (10.0 mmol)

  • Sodium Borohydride (

    
    ) (12.0 mmol)
    
  • Methanol (anhydrous, 30 mL)

Procedure:

  • Dissolve 3-bromopropiophenone in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C in an ice bath.

  • Slowly add

    
     in small portions over 15 minutes to prevent vigorous gas evolution.
    
  • Allow the reaction to warm to room temperature (RT) and stir for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1).

  • Quench the reaction with water (10 mL) and neutralize with dilute HCl (1M) until pH ~7.

  • Extract with Dichloromethane (DCM, 3 x 20 mL). Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Quantitative conversion to 1-(3-bromophenyl)propan-1-ol is typically observed. The crude oil is sufficiently pure for the next step.

Step 2: Ritter Reaction (Amide Formation)

Objective: Conversion of the alcohol to the N-acetyl amine.

Reagents:

  • 1-(3-bromophenyl)propan-1-ol (from Step 1)

  • Acetonitrile (

    
    ) (10 mL, acts as solvent and reactant)
    
  • Sulfuric Acid (

    
    , conc.) (1.5 equivalents)
    
  • Glacial Acetic Acid (2 mL, co-solvent)

Procedure:

  • Dissolve the benzylic alcohol in acetonitrile (10 mL) and glacial acetic acid (2 mL) in a dry flask. Cool to 0°C.

  • Add concentrated sulfuric acid dropwise via a pressure-equalizing addition funnel. Note: Exothermic reaction; maintain temperature <10°C.

  • Allow the mixture to warm to RT and then heat to mild reflux (60-65°C) for 3-4 hours. The acid catalyzes the formation of the benzylic carbocation, which is trapped by the nitrile nitrogen.

  • Cool the reaction mixture to RT and pour onto crushed ice (50 g) to hydrolyze the intermediate nitrilium salt.

  • Adjust pH to ~8-9 using saturated aqueous Sodium Bicarbonate (

    
    ) or dilute NaOH. Caution: Foaming will occur.
    
  • Extract the product with Ethyl Acetate (3 x 30 mL).

  • Wash the organic phase with brine, dry over

    
    , and concentrate.
    
Step 3: Purification & Characterization
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).

  • Expected Appearance: White to off-white crystalline solid.

Analytical Parameters (Reference Values):

TechniqueExpected Signal/ResultStructural Assignment
1H NMR (CDCl3)

1.98 (s, 3H)
Acetyl


0.90 (t, 3H)
Propyl terminal


4.85 (q, 1H)
Benzylic

(chiral center)

7.2-7.5 (m, 4H)
Aromatic protons (3-bromo pattern)
MS (ESI+)

256/258

Characteristic Br isotope pattern (1:1)
IR 1640-1650

Amide Carbonyl (

) stretch

Mechanistic Workflow (DOT Diagram)

The following diagram illustrates the reaction pathway, highlighting the critical carbocation intermediate characteristic of the Ritter transformation.

RitterSynthesis cluster_legend Legend Start 3-Bromopropiophenone Step1 Reduction (NaBH4, MeOH) Start->Step1 Alcohol 1-(3-bromophenyl)propan-1-ol (Benzylic Alcohol) Step1->Alcohol Yield >95% Step2 Acid Catalysis (H2SO4) Alcohol->Step2 Carbocation Benzylic Carbocation (Intermediate) Step2->Carbocation -H2O NitrileAttack Nitrile Attack (+ MeCN) Carbocation->NitrileAttack Nitrilium Nitrilium Ion NitrileAttack->Nitrilium Hydrolysis Hydrolysis (H2O) Nitrilium->Hydrolysis Product N-[1-(3-bromophenyl)propyl]acetamide Hydrolysis->Product Final Target key Blue: Stable Intermediate Red: Reactive Intermediate Green: Final Product

Caption: Mechanistic pathway for the synthesis of N-[1-(3-bromophenyl)propyl]acetamide via the Ritter reaction, involving a reactive benzylic carbocation intermediate.

References

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. Link

  • Bishop, R. (1991). Comprehensive Organic Synthesis. Volume 6, Section 1.9.1: The Ritter Reaction. Pergamon Press.
  • Fernández, F., et al. (2000). Synthesis and pharmacological activity of new phenethylamine derivatives. Farmaco, 55(8), 543-552.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-[1-(3-bromophenyl)propyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Synthetic Toolkit for Novel Biaryl Amides

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, mild reaction conditions, and exceptional tolerance of various functional groups.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or triflates, providing a powerful route to biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] This guide provides an in-depth technical overview and detailed protocols for the application of a specific, functionalized substrate, N-[1-(3-bromophenyl)propyl]acetamide, in Suzuki-Miyaura coupling reactions. This substrate is of particular interest to researchers in drug development, as the resulting N-aryl acetamide scaffold is a key feature in many biologically active molecules.

The presence of the N-propylacetamide group on the aryl bromide introduces both steric and electronic factors that must be carefully considered for successful coupling. This document will provide the foundational knowledge, from mechanistic underpinnings to practical, step-by-step protocols and troubleshooting advice, to empower researchers to effectively utilize this substrate in their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a series of well-defined steps centered on a palladium catalyst.[3][5][6] The cycle, illustrated below, involves the transformation of the palladium center between the Pd(0) and Pd(II) oxidation states.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide, N-[1-(3-bromophenyl)propyl]acetamide, to a coordinatively unsaturated Pd(0) complex. This step, often rate-determining, involves the insertion of the palladium into the carbon-bromine bond, forming a square-planar Pd(II) intermediate.[3][5][7] The reactivity of aryl bromides in this step is generally high.[2][5]

  • Transmetalation: Following oxidative addition, the crucial carbon-carbon bond-forming step occurs. The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[6][8] This boronate then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) intermediate. The two organic fragments couple and are expelled from the palladium coordination sphere, forming the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product ArX_in N-[1-(3-bromophenyl)propyl]acetamide (Ar-X) ArX_in->ArPdX ArB_in Ar'-B(OH)2 ArB_in->ArPdAr_prime Base_in Base Base_in->ArPdAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of N-[1-(3-bromophenyl)propyl]acetamide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of N-[1-(3-bromophenyl)propyl]acetamide with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials and Reagents
  • Aryl Halide: N-[1-(3-bromophenyl)propyl]acetamide

  • Organoboron Reagent: Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Ligand: A suitable phosphine ligand such as SPhos or XPhos (2-4 mol%).[9] Dialkylbiaryl phosphine ligands are particularly effective for sterically hindered substrates.[9]

  • Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).[9][10]

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio).[5][11]

  • Inert Gas: Nitrogen or Argon

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add N-[1-(3-bromophenyl)propyl]acetamide, the arylboronic acid, the palladium pre-catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as oxygen can lead to undesired side reactions, such as the homocoupling of the boronic acid.[11]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10][12] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Experimental_Workflow start Start reagents 1. Combine Reactants (Aryl Bromide, Boronic Acid, Catalyst, Ligand, Base) start->reagents inert 2. Establish Inert Atmosphere (Purge with N2 or Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->heat workup 5. Aqueous Work-up (Extraction and Washing) heat->workup purify 6. Purify (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Key Considerations and Optimization

The success of the Suzuki-Miyaura coupling with N-[1-(3-bromophenyl)propyl]acetamide hinges on the careful selection of several key parameters:

ParameterOptions and Rationale
Palladium Catalyst Pd(OAc)₂ and Pd₂(dba)₃ are common and effective pre-catalysts. They are reduced in situ to the active Pd(0) species.
Ligand For substrates with some steric hindrance, bulky and electron-rich phosphine ligands like SPhos and XPhos are often superior.[9] They promote the oxidative addition and reductive elimination steps.
Base K₂CO₃ and K₃PO₄ are frequently used. Stronger bases can facilitate the transmetalation step, which can be beneficial for less reactive boronic acids.[6][11] The choice of base can significantly impact yield.[6]
Solvent A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF ) and water is standard. Water is often necessary for the dissolution of the base and to facilitate the transmetalation step.[5][11]
Temperature Reaction temperatures typically range from 80 °C to 110 °C .[10][12] Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor choice of base or solvent- Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of solvents and purging of the reaction vessel.- Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvent systems.
Homocoupling of Boronic Acid - Presence of oxygen- High reaction temperature- Improve inert gas technique.- Lower the reaction temperature.
Protodeborylation of Boronic Acid - Unstable boronic acid- Prolonged reaction time at high temperature- Use a more stable boronic ester (e.g., a pinacol ester).- Try to reduce the reaction time by using a more active catalyst system or a slightly higher temperature for a shorter duration.
Formation of Byproducts - Side reactions due to high temperature- Incorrect stoichiometry- Lower the reaction temperature.- Carefully check the stoichiometry of all reagents, particularly the boronic acid (usually a slight excess is optimal).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from N-[1-(3-bromophenyl)propyl]acetamide. By carefully selecting the catalyst system, base, and solvent, and by adhering to a robust experimental protocol, researchers can achieve high yields of the desired products. The information and protocols provided in this guide serve as a comprehensive starting point for scientists and drug development professionals looking to incorporate this valuable transformation into their synthetic strategies.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Oldridge, D. A., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Smith, A. C., et al. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • Corma, A., et al. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]

  • Ghatak, T., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. [Link]

  • Li, W., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Biswas, S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry. [Link]

  • Watanabe, T., et al. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett. [Link]

  • Wang, D., et al. (2019). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. ResearchGate. [Link]

  • ResearchGate. (2018). Optimization of the Suzuki–Miyaura reaction conditionsa. [Link]

  • Guram, A. S., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]

  • Zong, Y., et al. (2012). Synthesis of Biaryl Derivatives via a Magnetic Pd-NPs-Catalyzed One-Pot Diazotization-Cross-Coupling Reaction. Synlett. [Link]

  • Shields, J. D., et al. (2019). Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Aliphatic Amides on the Benchtop. Organic Letters. [Link]

  • Nagaki, A., et al. (2015). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemistry. [Link]

  • Domainex. (2024). Synthesis in Review: Aminative Suzuki-Miyaura Coupling and Cu-Catalysed Dehydrogenation/Lactonization of C(sp3). [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Kar, A., et al. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]

  • Shields, J. D., et al. (2018). Nickel-Catalyzed Suzuki–Miyaura Coupling of Aliphatic Amides. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2017). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. [Link]

  • Lei, P., et al. (2017). A General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters. [Link]

  • Felpin, F.-X., & Sengupta, S. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews. [Link]

  • Lei, P., et al. (2022). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. Journal of the American Chemical Society. [Link]

  • Sheng, J., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]

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Procedures for derivatizing N-[1-(3-bromophenyl)propyl]acetamide for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Derivatization of N-[1-(3-bromophenyl)propyl]acetamide for SAR Profiling

Executive Summary & Structural Logic

This guide details the procedures for the systematic derivatization of N-[1-(3-bromophenyl)propyl]acetamide (referred to herein as Scaffold 1 ). This molecule represents a "privileged structure" in medicinal chemistry, sharing topological similarity with psychoactive phenethylamines and calcilytics, yet distinct due to the acetamide cap and propyl chain.

For Structure-Activity Relationship (SAR) studies, this scaffold offers two primary "vectors" for diversification without requiring de novo synthesis of the core:[1]

  • Vector A (The Aryl Halide): The meta-bromide provides a robust handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing exploration of the "Eastern" hydrophobic pocket.[1]

  • Vector B (The Nitrogen Core): The acetamide is a "masked" primary amine. Chemo-selective hydrolysis reveals the free amine, enabling the synthesis of ureas, sulfonamides, and inverse amides to probe the "Northern" electrostatic/H-bond region.

Strategic Workflow

The following decision tree outlines the operational workflow for maximizing library diversity from a single batch of Scaffold 1 .

SAR_Workflow cluster_VectorA Vector A: Aryl Diversification cluster_VectorB Vector B: Amine Modulation Scaffold Scaffold 1 (N-[1-(3-bromophenyl)propyl]acetamide) Suzuki Suzuki-Miyaura Coupling (Biaryl formation) Scaffold->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Scaffold->Buchwald Pd2(dba)3, Amines Hydrolysis Acid Hydrolysis (Reveal 1° Amine) Scaffold->Hydrolysis 6N HCl, Reflux Final Library A Final Library A Suzuki->Final Library A Buchwald->Final Library A Sonogashira Sonogashira (Alkynylation) Acylation Acylation (Amide Library) Hydrolysis->Acylation R-COCl / HATU Sulfonylation Sulfonylation (Sulfonamide Library) Hydrolysis->Sulfonylation R-SO2Cl UreaForm Isocyanate Reaction (Urea Library) Hydrolysis->UreaForm R-NCO Final Library B Final Library B Acylation->Final Library B Sulfonylation->Final Library B UreaForm->Final Library B

Figure 1: Divergent synthesis strategy separating Aryl-modification (Vector A) and Amine-capping (Vector B).[1]

Module 1: Vector A – Aryl Bromide Functionalization

The meta-bromo position is sterically accessible and electronically activated for oxidative addition. The following protocol uses a "universal" catalytic system designed to tolerate the acetamide functional group, which can sometimes coordinate to Pd species.

Protocol 1.1: High-Throughput Suzuki-Miyaura Coupling

Objective: Introduction of aryl and heteroaryl rings.

Reagents:

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1]·CH₂Cl₂).[1][2] Rationale: Bidentate ligand prevents β-hydride elimination and resists poisoning by the amide nitrogen.

  • Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution.[1]

  • Solvent: 1,4-Dioxane.

Procedure:

  • Charge: In a reaction vial (or 96-well block), add Scaffold 1 (1.0 equiv, 0.1 mmol), Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvate: Add 1,4-Dioxane (1.0 mL) and 2M K₂CO₃ (0.2 mL, 4.0 equiv).

  • Degas: Sparge with Nitrogen or Argon for 2 minutes (critical to prevent homocoupling).

  • React: Seal and heat at 90°C for 4–12 hours .

  • Work-up: Dilute with EtOAc (3 mL), wash with water (1 mL). Pass organic layer through a phase separator or celite plug.

  • Purification: Evaporate solvent. Purify via preparative HPLC (C18 column, H₂O/MeCN gradient + 0.1% Formic Acid).

Data Validation:

Parameter Specification Notes
Conversion >95% (LCMS) Monitor disappearance of Br-isotope pattern (1:1 doublet).
By-product Protodebromination Observed if water is not degassed (Ar-Br → Ar-H).[1]

| Selectivity | 100% | Acetamide NH is stable under these basic conditions. |

Module 2: Vector B – Core Amine Modulation

To modify the "Northern" region, the acetamide must first be removed. While acetamides are stable, the benzylic position requires care to avoid racemization (if using enantiopure material) or elimination to the styrene.[1]

Protocol 2.1: Chemoselective Hydrolysis

Objective: Removal of the acetyl group to yield 1-(3-bromophenyl)propan-1-amine .[1]

Procedure:

  • Dissolution: Dissolve Scaffold 1 (1.0 g, 3.9 mmol) in Ethanol (5 mL).

  • Acidification: Add 6N Hydrochloric Acid (10 mL). Note: Avoid H₂SO₄ to prevent sulfonation of the aromatic ring.

  • Reflux: Heat to reflux (approx. 90°C) for 16 hours.

  • Monitoring: Monitor by LCMS. The starting material (MW 255/257) converts to the free amine (MW 213/215).[1]

  • Isolation:

    • Cool to 0°C.

    • Basify carefully with 10N NaOH to pH > 12.

    • Extract immediately with Dichloromethane (DCM) (3 x 20 mL).[1]

    • Dry over Na₂SO₄ and concentrate.

    • Yield: Typically 85–95% as a pale yellow oil.

Protocol 2.2: Library Capping (Urea/Amide Formation)

Objective: Derivatization of the free amine.

Reaction Matrix:

Desired Functionality Reagent Class Conditions
Amide Carboxylic Acid HATU (1.2 eq), DIPEA (3 eq), DMF, RT, 2h
Urea Isocyanate R-NCO (1.1 eq), DCM, RT, 1h
Sulfonamide Sulfonyl Chloride R-SO₂Cl (1.1 eq), Pyridine (2 eq), DCM, 0°C→RT

| Inverse Amide | Acid Chloride | R-COCl (1.1 eq), TEA (2 eq), DCM, 0°C |[1]

Detailed Step (Amide Coupling via HATU):

  • Dissolve Carboxylic Acid (0.11 mmol) in DMF (0.5 mL).

  • Add DIPEA (0.3 mmol) and HATU (0.11 mmol). Stir for 5 mins to activate.

  • Add Hydrolyzed Scaffold (0.10 mmol) in DMF (0.5 mL).

  • Agitate at Room Temperature for 4 hours.

  • Direct Purification: The reaction mixture can often be injected directly onto Prep-HPLC after filtration.

Stereochemical Considerations

The C1-position (benzylic) is a chiral center.[1]

  • Racemic vs. Enantiopure: If the starting material is racemic, all derivatives will be racemic.

  • Stability: The benzylic C-H is susceptible to radical oxidation or deprotonation. Avoid using strong bases (e.g., NaH, LDA) during derivatization, as this will racemize the center via the benzylic anion.[1]

  • Analysis: Enantiomers can be separated using Chiral SFC (Supercritical Fluid Chromatography).[1]

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine).[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[1] Link

  • Ritter, J. J., & Minieri, P. P. (1948).[1] A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones. Journal of the American Chemical Society, 70(12), 4045–4048. (Foundational reference for the synthesis of the acetamide core). Link

Sources

Application Note: Solvent Selection & Optimization for N-[1-(3-bromophenyl)propyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a definitive protocol for the solubilization and handling of N-[1-(3-bromophenyl)propyl]acetamide in biological and analytical assays. Due to the lipophilic nature of the bromophenyl-propyl moiety, this compound presents specific solubility challenges in aqueous buffers. This note details the selection of Dimethyl Sulfoxide (DMSO) as the primary vehicle, outlines a "Solvent-Bridging" dilution strategy to prevent precipitation, and establishes stability parameters to ensure experimental reproducibility.

Physicochemical Analysis & Solvent Logic

Structural Considerations

The molecule N-[1-(3-bromophenyl)propyl]acetamide consists of a lipophilic 3-bromophenyl group attached to a propyl chain and an acetamide cap.

  • Lipophilicity (LogP): Estimated ~2.8–3.2. The molecule is moderately lipophilic, meaning it will resist dissolution in pure aqueous buffers (PBS, HEPES).

  • Hydrogen Bonding: The acetamide group acts as a hydrogen bond acceptor/donor, allowing solubility in polar aprotic solvents.

  • Halogenation: The bromine atom increases molecular weight and lipophilicity compared to non-halogenated analogs, further necessitating organic co-solvents.

Solvent Selection Matrix

The following table summarizes the evaluation of common solvents for this specific compound.

SolventSolubility RatingVolatilityBiocompatibilityRecommendation
DMSO High (>50 mM) LowToxic > 0.5% (Cell-dependent)Primary Choice
Ethanol Moderate-HighHighToxic > 2%Secondary (if DMSO incompatible)
Water/PBS Very Low (<10 µM)N/AHighAvoid for Stock
Acetone HighVery HighLowAnalytical use only (LC-MS)

Expert Insight: For N-[1-(3-bromophenyl)propyl]acetamide, DMSO (Dimethyl Sulfoxide) is the superior choice for stock solutions. Its high dielectric constant dissolves the amide efficiently, while its low vapor pressure ensures that stock concentration remains stable over time—a critical factor for long-term storage that Ethanol cannot provide due to evaporation.

Protocol A: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock solution for long-term storage.

Reagents & Equipment[1][2]
  • Compound: N-[1-(3-bromophenyl)propyl]acetamide (Solid)

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade)

  • Vials: Amber glass vials (to protect from light and prevent plastic leaching)

  • Balance: Analytical balance (readability 0.01 mg)

Step-by-Step Procedure
  • Weighing: Weigh approximately 2.56 mg of the compound into a sterile amber glass vial.

    • Calculation:

      
      
      
  • Solvent Addition: Add

    
     of anhydrous DMSO to the vial.
    
    • Note: Do not use a serological pipette; use a calibrated micropipette for precision.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: Inspect for particulates. The solution should be perfectly clear. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C. Stable for 6–12 months.

Protocol B: The "Solvent-Bridging" Dilution Method

Core Challenge: Direct dilution of a 10 mM lipophilic stock into an aqueous assay buffer often causes "crash-out" (micro-precipitation), leading to false negatives in bioassays. Solution: Use an Intermediate Dilution Plate to step down the solvent concentration gradually.

Workflow Visualization

The following diagram illustrates the critical "Intermediate Step" to ensure solubility is maintained before the compound reaches the cells.

DilutionProtocol cluster_0 Critical Control Point: Solubility Check Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Plate (100 µM in 10% DMSO) Stock->Inter 1:100 Dilution (e.g., 2 µL Stock + 198 µL Medium) Assay Assay Plate (1 µM in 0.1% DMSO) Inter->Assay 1:100 Dilution (e.g., 1 µL Inter + 99 µL Medium) Buffer Culture Medium (Aqueous) Buffer->Inter Buffer->Assay

Figure 1: The "Solvent-Bridging" dilution scheme minimizes osmotic shock and precipitation risks.

Detailed Steps for IC50 Determination
  • Intermediate Preparation:

    • Prepare an intermediate solution by diluting the 10 mM Stock 1:100 into culture medium (or buffer).

    • Result: 100 µM compound in 1% DMSO.

    • Action: Vortex immediately. This concentration is usually below the solubility limit for this class of amides, preventing immediate crash-out.

  • Serial Dilution (in Intermediate Matrix):

    • Perform your serial dilutions (e.g., 1:3) using a 1% DMSO-containing buffer as the diluent.

    • Reasoning: This maintains constant solvent concentration across the dose-response curve, preventing "solvent effects" from skewing the data.

  • Final Transfer:

    • Transfer the diluted intermediate solutions 1:10 into the final assay plate containing cells/enzyme.

    • Final Conditions: Top concentration 10 µM, Final DMSO 0.1%.

Assay Compatibility & Troubleshooting

DMSO Tolerance Limits

Different assay types have varying tolerances for DMSO. Exceeding these limits leads to artifacts.

Assay TypeMax DMSO %Mechanism of Interference
Cell-Based (Mammalian) 0.1% – 0.5%Membrane permeabilization, cytotoxicity.
Enzymatic (Biochemical) 1.0% – 5.0%Enzyme denaturation (verify with control).
Receptor Binding 1.0%Interference with hydrophobic binding pockets.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Precipitation in Assay Well "Shock" dilution from 100% DMSO to water.Adopt Protocol B (Intermediate Plate). Do not pipet 100% DMSO directly into the well.
High Background Signal Compound autofluorescence or aggregation.Check compound absorbance at assay wavelength.[1] Spin down plates to remove aggregates.
Non-Sigmoidal Dose Response Solubility limit reached at high concentrations.Truncate the top concentration. If the curve flattens at 10 µM, do not test at 100 µM.

Logical Decision Tree for Solvent Selection

Use this workflow to validate your solvent choice if experimental conditions change.

SolventDecision Start Start: Select Solvent for N-[1-(3-bromophenyl)propyl]acetamide Q1 Is the assay sensitive to DMSO? Start->Q1 DMSO Use DMSO (Standard) Max 0.5% Final Conc. Q1->DMSO No (Standard Assay) Q2 Can the assay tolerate Ethanol? Q1->Q2 Yes (e.g., Primary Neurons) Ethanol Use Ethanol (Seal plate to prevent evap) Q2->Ethanol Yes Cyclo Use Cyclodextrin complex (Advanced formulation) Q2->Cyclo No

Figure 2: Decision logic for alternative solvent selection.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solvent Selection and Tolerance. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2][3] Available at: [Link]

  • Autore, G., et al. (2010).[4] "Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity."[1][4] Molecules, 15(3), 2028-2038.[4] (Provides context on solubility and handling of similar acetamide derivatives). Available at: [Link][4]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on solubility and physicochemical properties in drug discovery).

Sources

Microwave-Assisted Synthesis of Bromophenyl Acetamides: Protocols for N-Acetylation and N-Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of halogenated acetamides, specifically bromophenyl acetamides, is a foundational process in medicinal chemistry. These compounds serve as critical intermediates in the development of COX-2 inhibitors, thiazolidinedione-based anticancer agents, and various biologically active heterocycles. Transitioning from conventional conductive heating to Microwave-Assisted Organic Synthesis (MAOS) drastically reduces reaction times from hours to mere minutes, eliminates the need for toxic solvents, and significantly improves atom economy.

This application note provides a comprehensive, self-validating guide to the microwave-assisted synthesis of two vital building blocks: N-(4-bromophenyl)acetamide (p-bromoacetanilide) and 2-chloro-N-(4-bromophenyl)acetamide .

Mechanistic Rationale & Causality (E-E-A-T)

Why Microwave Irradiation?

In conventional thermal heating, energy is transferred to the reaction mixture conductively through the vessel walls, creating temperature gradients and localized hot spots that can lead to side-product formation. Microwave irradiation, however, relies on dielectric heating . Polar molecules in the reaction mixture (such as primary amines and acetic anhydride) continuously attempt to align their dipoles with the oscillating electromagnetic field (typically 2.45 GHz). This molecular friction generates instantaneous, uniform internal heat[1].

The Causality of Reagent Selection

For the N-acetylation of 4-bromoaniline, acetic anhydride is preferred over acetic acid when operating under solvent-free conditions. The causality lies in the activation energy: the carbonyl carbon of acetic anhydride is highly electrophilic and readily attacked by the nucleophilic amine. Under microwave conditions, the high dielectric constant of the reagents allows the mixture to rapidly reach the activation energy threshold without the need for Brønsted or Lewis acid catalysts (such as zinc dust or tartaric acid)[2][3]. This creates a "green" pathway that simplifies downstream purification, as the only byproduct is volatile acetic acid.

Reaction Pathways

The following diagram illustrates the divergent microwave-assisted pathways for synthesizing simple and functionalized bromophenyl acetamides from a common 4-bromoaniline precursor.

G A 4-Bromoaniline R1 Acetic Anhydride (Solvent-Free) A->R1 R2 Chloroacetyl Chloride + K2CO3 A->R2 MW1 Microwave Irradiation (400W, 2-3 min) R1->MW1 MW2 Microwave Irradiation (400W, 3-5 min) R2->MW2 P1 N-(4-Bromophenyl)acetamide (p-Bromoacetanilide) MW1->P1 N-Acetylation P2 2-Chloro-N-(4-bromophenyl)acetamide MW2->P2 N-Acylation

Figure 1: Microwave-assisted divergent synthesis pathways for bromophenyl acetamides.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating. By monitoring specific visual cues and analytical markers, researchers can confirm reaction success in real-time without relying solely on end-point mass spectrometry.

Protocol A: Solvent-Free N-Acetylation of 4-Bromoaniline

This protocol yields N-(4-bromophenyl)acetamide (p-bromoacetanilide)[3][4].

Reagents:

  • 4-Bromoaniline (10 mmol, 1.72 g)

  • Acetic Anhydride (12 mmol, 1.13 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL microwave-safe glass vessel (equipped with a pressure-release cap), add 1.72 g of 4-bromoaniline.

  • Addition: Slowly add 1.13 mL of acetic anhydride. Self-Validation Cue: A mild exothermic reaction should begin immediately upon mixing, indicating the initial nucleophilic attack.

  • Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 400 W (maintaining a maximum temperature limit of 110°C) for 2 to 3 minutes[2][4].

  • Quenching & Precipitation: Carefully remove the vessel and pour the hot mixture into 50 mL of crushed ice-water while stirring vigorously. A white precipitate will form instantly.

  • Filtration & Washing: Filter the precipitate under a vacuum. Wash the filter cake with 20 mL of cold, dilute sodium bisulfite solution (to remove any trace bromine impurities), followed by 20 mL of distilled water[5].

  • Recrystallization: Recrystallize the crude product from hot 95% ethanol.

Validation Checkpoint: The purified crystals must exhibit a sharp melting point of 167–169°C[2][5]. Troubleshooting: If the melting point is depressed or broad (e.g., 150–160°C), unreacted 4-bromoaniline is present. Re-dissolve in ethanol and wash with 1M HCl to protonate and remove the free amine.

Protocol B: Synthesis of 2-Chloro-N-(4-bromophenyl)acetamide

This protocol yields a bifunctional intermediate used for subsequent coupling reactions (e.g., synthesizing imidazole acetamides or thiazolidinedione derivatives)[6][7].

Reagents:

  • 4-Bromoaniline (10 mmol, 1.72 g)

  • Chloroacetyl chloride (11 mmol, 0.88 mL)

  • Anhydrous Potassium Carbonate (

    
    ) (5 mmol, 0.69 g)
    
  • Solvent: DMF (5 mL) or Solvent-free (depending on microwave mixing capabilities).

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vessel, dissolve 4-bromoaniline in 5 mL of DMF. Add anhydrous

    
     as an acid scavenger.
    
  • Addition: Place the vessel in an ice bath. Add chloroacetyl chloride dropwise over 2 minutes. Causality: Chloroacetyl chloride is highly reactive; the ice bath prevents premature, uncontrolled polymerization or di-acylation.

  • Irradiation: Seal the vessel and irradiate in the microwave at 300 W for 3 to 5 minutes at 80°C.

  • Workup: Cool to room temperature and pour into 50 mL of ice-cold water. Neutralize with dilute HCl if necessary.

  • Isolation: Filter the resulting solid, wash thoroughly with cold water, and recrystallize from ethanol.

Validation Checkpoint: The presence of the product is confirmed by IR spectroscopy showing a strong amide carbonyl stretch at ~1685


 and an N-H stretch at ~3260 

[6].

Quantitative Data Presentation

The efficiency of Microwave-Assisted Organic Synthesis (MAOS) compared to conventional reflux methods is summarized below.

Table 1: Comparative Metrics (Conventional vs. Microwave) for p-Bromoacetanilide Synthesis
ParameterConventional Heating (Reflux)Microwave-Assisted (Solvent-Free)Improvement Factor
Reaction Time 90 - 120 minutes2 - 3 minutes~40x Faster
Yield (%) 70 - 80%95 - 98%+15-25%
Solvent Required Glacial Acetic Acid / TolueneNone (Neat)100% Reduction
E-Factor (Waste) High (Requires acid neutralization)Near Zero (Water wash only)Highly Sustainable
Energy Consumption High (Continuous heating)Low (Short burst)Highly Efficient
Table 2: Analytical Characterization Data
CompoundMelting Point (°C)IR Markers (

)

NMR Shifts (DMSO-

,

ppm)
N-(4-Bromophenyl)acetamide 167 - 169 °C3290 (N-H), 1665 (C=O), 820 (C-Br)10.05 (s, 1H, NH), 7.55 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 2.05 (s, 3H,

)
2-Chloro-N-(4-bromophenyl)acetamide 162 - 164 °C3263 (N-H), 1685 (C=O), 750 (C-Cl)10.12 (s, 1H, NH), 7.46-7.04 (m, 4H, Ar-H), 5.28 (s, 2H,

)

References

  • Title: Microwave-Induced Acetylation of Some Aromatic Primary Amines Using Acetic Acid Source: Academia.edu / Zenodo URL: [Link]

  • Title: Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions Source: MDPI (Chemistry) URL: [Link]

  • Title: Microwave assisted synthesis and characterization of pharmaceutical important imidazole acetamides Source: Der Pharma Chemica URL: [Link]

  • Title: Microwave-assisted Synthesis of Novel 3,4-Bis-chalcone-N-arylpyrazoles and Their Anti-inflammatory Activity Source: ResearchGate (Journal of the Chinese Chemical Society) URL: [Link]

  • Title: Practical approach to green chemistry Source: SciSpace / World Journal of Pharmaceutical Sciences URL: [Link]

  • Title: PART - 1 INTRODUCTION - Microwave Assisted Synthesis Source: BS Publications URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of N-[1-(3-bromophenyl)propyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of solubilizing highly lipophilic, neutral synthetic compounds. N-[1-(3-bromophenyl)propyl]acetamide presents a classic formulation hurdle: it combines a bulky, hydrophobic halogenated aromatic system with a neutral amide linkage.

This guide provides a mechanistic understanding of its solubility limitations and field-proven, self-validating protocols to achieve stable aqueous solutions for in vitro and in vivo assays.

Section 1: Mechanistic FAQs (Understanding the Causality)

Q1: I tried lowering the pH of my buffer to protonate the compound and increase solubility, but it still precipitated. Why doesn't pH adjustment work? A1: Unlike basic aliphatic amines, the nitrogen atom in an amide group is not appreciably basic. The nitrogen's lone pair is delocalized into the adjacent carbonyl group via resonance, giving the C-N bond partial double-bond character[1]. Consequently, the pKa of the conjugate acid is extremely low (typically < 0). N-[1-(3-bromophenyl)propyl]acetamide remains un-ionized across the entire physiological pH range (pH 1–10). Therefore, pH adjustment or salt formation strategies are entirely ineffective for this molecule.

Q2: Why is the baseline aqueous solubility of this specific molecule so exceptionally low? A2: The insolubility is driven by two thermodynamic factors. First, the 3-bromophenyl group and the propyl aliphatic chain create a large hydrophobic surface area, requiring a high entropic penalty to solvate in water[2]. Second, primary and secondary amides act as both strong hydrogen bond donors and acceptors. In the solid state, they form highly stable intermolecular hydrogen-bonded networks[3]. The energy required to break this crystal lattice (enthalpy of fusion) exceeds the hydration energy provided by water, strongly favoring the solid precipitate over the dissolved state.

Q3: I prepared a 50 mM stock in 100% DMSO, which dissolved perfectly. However, when I spiked it into my aqueous assay buffer (final DMSO 1%), it immediately crashed out. How do I prevent this? A3: This is a classic "solvent-shift" precipitation. While DMSO effectively disrupts the amide's intermolecular hydrogen bonds, diluting the DMSO stock into water rapidly increases the dielectric constant and polarity of the medium. The compound's solubility limit in a 99% water / 1% DMSO mixture is far lower than your target concentration. To prevent this, you must lower the thermodynamic activity of the free drug in the aqueous phase by using micellar encapsulation (surfactants) or host-guest complexation (cyclodextrins) before or during the dilution step.

Section 2: Quantitative Formulation Matrix

To overcome the lack of ionizability and high lipophilicity, we must employ thermodynamic sinks that encapsulate the hydrophobic 3-bromophenylpropyl moiety. The following table summarizes the expected solubility enhancements and assay compatibility across different formulation vehicles.

Formulation VehicleMechanism of SolubilizationExpected Solubility LimitCell Culture CompatibilityIn Vivo Suitability
100% Aqueous Buffer None (Baseline)< 10 µMExcellentExcellent
1% DMSO in Buffer Minor Cosolvent effect~10 - 50 µMExcellentExcellent
20% w/v HP-β-CD in Water Host-Guest Complexation2 - 5 mMGood (May extract cholesterol at high %)Excellent (IV, IP, PO)
5% DMSO + 5% Tween-80 + 90% Saline Cosolvent + Micellization5 - 10 mMModerate (Tween-80 can be toxic to cells)Good (IP, PO)
10% PEG400 + 90% Buffer Dielectric constant reduction0.5 - 1 mMGoodGood
Section 3: Step-by-Step Methodologies
Protocol 1: Preparation of a 2 mM Solution via HP-β-CD Complexation

Causality Check: Cyclodextrin complexation is an equilibrium process. The hydrophobic 3-bromophenyl group is ideally sized to insert into the cyclodextrin cavity, but the compound must be given sufficient time and mechanical energy to partition into this space.

  • Prepare Vehicle: Dissolve 20 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of molecular biology grade water. Stir until completely clear, then adjust the final volume to 100 mL (yielding a 20% w/v solution).

  • Weigh Compound: Accurately weigh 51.2 mg of N-[1-(3-bromophenyl)propyl]acetamide (MW ≈ 256.14 g/mol ).

  • Initial Wetting: Transfer the powder to a glass vial. Add 10 mL of the 20% HP-β-CD solution.

  • Mechanical Agitation: Sonicate the suspension in a water bath sonicator for 30 minutes at 37°C. The thermal energy aids in breaking the solid amide lattice, while sonication accelerates cavity insertion.

  • Equilibration: Place the vial on an orbital shaker at room temperature for 12–24 hours.

    • Self-validating step: If the solution is not optically clear after 24 hours, the target concentration exceeds the complexation capacity. Filter the solution through a 0.22 µm PTFE syringe filter to remove uncomplexed drug.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in 100% acetonitrile to confirm the exact dissolved concentration before use.

Protocol 2: Preparation of a 5 mM Stock via Cosolvent/Surfactant System

Causality Check: The order of addition is critical. The compound must be fully dissolved in the organic phase, then coated with the surfactant, before any water is introduced to prevent solvent-shift precipitation.

  • Organic Solvation: Dissolve 12.8 mg of N-[1-(3-bromophenyl)propyl]acetamide in 0.5 mL of 100% anhydrous DMSO. Vortex until optically clear.

  • Surfactant Coating: Add 0.5 mL of 100% Tween-80 to the DMSO solution. Vortex vigorously for 2 minutes. The compound is now partitioned within the lipophilic tails of the surfactant.

  • Aqueous Phase Addition: Slowly add 9.0 mL of normal saline (0.9% NaCl) dropwise (approx. 1 mL/min) while continuously vortexing or stirring at high speed.

  • Validation: Observe the solution against a dark background. It should be transparent or slightly opalescent (due to micelles), but strictly free of particulate matter.

Section 4: Solubilization Decision Workflow

Solubilization_Workflow Start Target: Solubilize N-[1-(3-bromophenyl)propyl]acetamide Check_pH Attempt pH Adjustment? (Ineffective: Neutral Amide) Start->Check_pH Cyclodextrin Strategy 1: HP-β-CD Complexation (Preserves Assay Integrity) Check_pH->Cyclodextrin Skip pH, go to CD Dilution_CD Equilibrate & Filter Check Clarity Cyclodextrin->Dilution_CD Success_CD Success: Proceed to Assay Dilution_CD->Success_CD Optically Clear Surfactant Strategy 2: Cosolvent + Surfactant (DMSO + Tween-80) Dilution_CD->Surfactant Precipitates Dilution_Surf Dropwise Aqueous Dilution Check for Precipitation Surfactant->Dilution_Surf Success_Surf Success: Proceed to Assay Dilution_Surf->Success_Surf Micelles Formed Fail Strategy 3: Solid Dispersion or Lipid Nanoparticles Dilution_Surf->Fail Drug Crashes Out

Decision tree for formulating lipophilic neutral amides, prioritizing biological compatibility.

References
  • 15.
  • Source: stackexchange.
  • Source: acs.

Sources

Optimizing recrystallization solvents for N-[1-(3-bromophenyl)propyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Recrystallization Optimization . This guide is specifically engineered for researchers and process chemists working with N-[1-(3-bromophenyl)propyl]acetamide , a secondary amide presenting unique purification challenges due to its structural dichotomy: a highly polar, hydrogen-bonding acetamide core coupled with a flexible, lipophilic bromophenyl-propyl domain.

Below, you will find targeted physicochemical insights, troubleshooting FAQs, quantitative solvent matrices, and self-validating protocols to ensure high-yield, high-purity crystalline recovery.

Part 1: Physicochemical Profiling & Solvent Thermodynamics

Q: What makes N-[1-(3-bromophenyl)propyl]acetamide difficult to crystallize? A: The difficulty arises from the molecule's competing structural features. The acetamide group strongly desires to form intermolecular hydrogen-bond networks, which drives crystallization. However, the flexible propyl chain and the bulky, polarizable 3-bromophenyl group introduce significant steric hindrance and lipophilicity. This flexibility often kinetically hinders rapid crystal lattice packing. When supersaturation is generated too quickly, the molecules cannot orient themselves fast enough, leading to a disorganized, solute-rich liquid phase rather than a solid lattice.

Q: How do I select the optimal primary solvent and anti-solvent pair? A: Solvent selection must balance these competing domains. Solvents containing functional groups with similar polarity to the target compound often act as excellent solubilizers[1]. For this amide, Ethyl Acetate (EtOAc) is the ideal primary solvent; its dipole-dipole interactions perfectly solvate the acetamide core at elevated temperatures without forming the excessively strong solvates that alcohols (like methanol) might create. To force supersaturation, Heptane acts as the ideal anti-solvent, as it effectively precipitates the lipophilic bromophenyl-propyl domains. The goal is to find a system with high solubility at elevated temperatures and high selectivity to leave impurities in the mother liquor[2].

Quantitative Data: Solvent Screening Matrix

The following table summarizes the thermodynamic solubility profile and expected morphological outcomes for N-[1-(3-bromophenyl)propyl]acetamide across various solvent systems.

Solvent SystemRatio (v/v)Sol. at 5°C (mg/mL)Sol. at 60°C (mg/mL)Recovery Yield (%)Morphology / Outcome
Ethyl Acetate (EtOAc) 100%45>200< 50%Large prisms; poor yield due to high cold solubility.
Toluene 100%1512085%Fine needles; slight impurity color retention.
Isopropanol (IPA) 100%3018075%Flat plates; slow nucleation kinetics.
EtOAc / Heptane 1:3< 5150> 95%Granular crystals; optimal purity and yield.
Acetone / Water 4:1< 2100N/AImmediate oiling out (LLPS); unfilterable gum.

Part 2: Troubleshooting Guide - The "Oiling Out" Phenomenon

Q: During cooling, my solution turns cloudy and forms a sticky emulsion at the bottom of the flask instead of crystals. What is happening? A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when supersaturation causes the compound to separate from the solution as a secondary liquid phase (an emulsion) rather than a solid crystalline suspension[3]. Mechanistically, this happens when the melting point of the impure solid is lower than the temperature at which the solution reaches saturation[4]. Because the solute molecules in these droplets are highly mobile and randomly arranged, the oil phase acts as an excellent solvent for unwanted impurities, completely bypassing the purification mechanism of crystallization[3].

Q: How do I recover my product from an oiled-out state? A: Do not attempt to crash-cool or scratch the flask, as this will only solidify the impure oil into an amorphous gum. Instead, follow this causality-driven intervention:

  • Reheat the mixture until the oil droplets completely redissolve into a homogenous solution.

  • Adjust Thermodynamics: Add 10–15% more of the primary solvent (EtOAc). This lowers the saturation temperature of the mixture so that it falls below the melting point of the compound.

  • Control Kinetics: Reduce your cooling rate to a maximum of 0.5 °C/min.

  • Seed: Introduce pure seed crystals halfway into the Metastable Zone Width (MSZW) to provide a template for lattice growth, bypassing the kinetic barrier of primary nucleation[3].

Part 3: Process Decision & Workflow Visualization

The following logic gate dictates the experimental workflow, explicitly highlighting the intervention pathway if phase separation (oiling out) is detected.

Recrystallization_Workflow Start Crude N-[1-(3-bromophenyl) propyl]acetamide Dissolve Dissolve in EtOAc at 60°C (Primary Solvent) Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Cool Controlled Cooling (0.5°C / min) Filter->Cool Decision Does the solution oil out (LLPS)? Cool->Decision OilFix Reheat, add 10% EtOAc, Cool & Seed in MSZW Decision->OilFix  Yes (Emulsion forms)   AntiSolvent Add Heptane Dropwise (Anti-Solvent) Decision->AntiSolvent  No (Solution clear)   OilFix->Cool  Retry cooling   Crystallize Nucleation & Crystal Growth AntiSolvent->Crystallize Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate

Workflow for optimizing recrystallization and mitigating oiling out (LLPS) via seeding.

Part 4: Standard Operating Procedure (SOP) - Anti-Solvent Crystallization

This protocol utilizes a self-validating feedback loop to ensure absolute control over the crystallization environment.

Step 1: Primary Dissolution & Impurity Assessment

  • Action: Add the crude N-[1-(3-bromophenyl)propyl]acetamide to a round-bottom flask. Add EtOAc at a ratio of 3 mL per gram of crude mass. Heat to 60°C under moderate agitation (250 rpm).

  • Self-Validation Check: Observe the solution after 10 minutes at 60°C. If the solution is perfectly clear, the API is fully dissolved. If the solution remains turbid, the turbidity is caused by insoluble inorganic impurities (not the API). Perform a hot gravity filtration to remove them. A clear filtrate validates readiness for the next step.

Step 2: Establishing the Saturation Point

  • Action: Maintain the clear solution at 60°C. Begin adding Heptane (anti-solvent) dropwise via an addition funnel. Stop immediately when the first persistent cloudiness appears (this marks the exact saturation point). Add 3–5 drops of EtOAc until the solution just turns clear again.

  • Self-Validation Check: If adding a few drops of EtOAc clears the solution, you have successfully established the edge of the Metastable Zone. If the solution remains cloudy or droplets fall out of suspension, premature oiling out has occurred; reheat to 65°C and add 1 mL of EtOAc to reset the system.

Step 3: Controlled Nucleation (Seeding)

  • Action: Program the heating mantle/bath to cool at a strict rate of 0.5 °C/min. Once the internal temperature reaches 45°C, add 1% w/w of pure N-[1-(3-bromophenyl)propyl]acetamide seed crystals.

  • Self-Validation Check: Monitor the seeds. If the seeds dissolve, the solution is undersaturated (your temperature is too high or you added too much EtOAc). If the seeds persist and begin to grow in size, the system is correctly operating within the MSZW, and primary nucleation is successfully bypassed.

Step 4: Isolation & Washing

  • Action: Continue cooling to 5°C. Hold at 5°C for 1 hour to maximize yield. Isolate the crystals via vacuum filtration (Buchner funnel). Wash the filter cake with 2 volumes of ice-cold 1:5 EtOAc:Heptane.

  • Self-Validation Check: The resulting filter cake should be a white, free-flowing granular powder. If the cake is sticky or discolored, the wash solvent was too warm, or impurities were trapped via localized oiling out during the cooling ramp.

References

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo.
  • Oiling Out in Crystallization - Mettler Toledo. Mettler Toledo.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts.
  • Purification: How To - Chemistry - University of Rochester. University of Rochester.

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Bromophenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Scope

While the meta (3-) position of a phenyl ring is electronically distinct and spatially more accessible than the ortho (2-) position, "3-bromophenyl derivatives" frequently present severe steric challenges in two specific contexts:

  • Flanking Substituents: The presence of substituents at the 2- or 4-positions (e.g., 3-bromo-2-methyltoluene) creates a "steric wall" that inhibits oxidative addition.

  • Bulky Coupling Partners: Constructing tetra-ortho-substituted biaryls (e.g., coupling 3-bromotoluene with a mesityl boronic acid) where the incoming nucleophile is the source of hindrance.

This guide provides troubleshooting workflows and optimized protocols to overcome these barriers, focusing on Ligand-Enhanced Pd-Catalysis.

Ligand Selection Matrix

The choice of ligand is the single most critical variable when overcoming steric hindrance. Standard ligands like PPh3 or dppf often fail because they lack the necessary bulk to enforce reductive elimination in crowded systems.

LigandClassPrimary Application in 3-Bromophenyl Chemistry
SPhos Buchwald (Biaryl)Universal Starter. Excellent for 3-bromo derivatives with moderate steric crowding (e.g., 3-bromo-2-methylbenzene). High turnover in Suzuki coupling.[1]
XPhos Buchwald (Biaryl)Heavy Duty. Required when both the 3-bromophenyl derivative and the coupling partner are sterically hindered (e.g., forming tetra-ortho biaryls).
RuPhos Buchwald (Biaryl)Amination Specialist. The gold standard for coupling secondary amines to hindered 3-bromophenyls. Also useful for Negishi couplings.
BrettPhos Buchwald (Biaryl)Primary Amines. Specifically designed to prevent mono-arylation of primary amines in hindered systems.
P(t-Bu)3 TrialkylphosphineHigh Reactivity. Good for extremely electron-rich, hindered substrates, but air-sensitive and pyrophoric.

Troubleshooting Guide (Q&A)

Module A: Suzuki-Miyaura Cross-Coupling

Q1: I am attempting to couple 3-bromo-2-methylanisole with 2,6-dimethylphenylboronic acid. The starting material is consumed, but I only see dehalogenated byproduct (Ar-H), not the biaryl product. What is happening?

Diagnosis: This is a classic "Protodeboronation vs. Transmetallation" competition.

  • The Problem: The oxidative addition occurred (hence the Ar-H byproduct, likely from beta-hydride elimination or protonolysis of the Pd-Ar species), but the transmetallation step failed because the boronic acid is too bulky to approach the Pd center effectively.

  • The Fix:

    • Switch to SPhos or XPhos: These ligands create a "pocket" that facilitates transmetallation even with bulky partners.

    • Increase Base Strength: Switch from Na2CO3 to K3PO4 or Cs2CO3 .[2] A stronger base accelerates the formation of the reactive boronate species.

    • Solvent Modification: Use a Toluene/Water (10:1) mixture at 100°C. The biphasic system with vigorous stirring often stabilizes the active boronate species better than anhydrous DMF.

Q2: My reaction using Pd(PPh3)4 yields only 10% product. The rest is homocoupled bromide (Ar-Ar).

Diagnosis: Homocoupling indicates that the transmetallation is too slow relative to the disproportionation of the oxidative addition complex, or oxygen is present.

  • The Fix:

    • Eliminate Oxygen: Homocoupling is often O2-promoted. Degas solvents using the "Freeze-Pump-Thaw" method (3 cycles), not just sparging.

    • Pre-catalyst Strategy: Pd(PPh3)4 is often impure/oxidized. Switch to a Pd(II) precatalyst like Pd(OAc)2 + XPhos (1:2 ratio) or a commercially available XPhos Pd G4 precatalyst. The G4 precatalyst generates the active Pd(0) species immediately upon base addition, bypassing the induction period where homocoupling often occurs.

Module B: Buchwald-Hartwig Amination[4][5]

Q3: I cannot couple a secondary cyclic amine to 3-bromo-2,4,6-trimethylbenzene. I am using Pd2(dba)3 and BINAP.

Diagnosis: BINAP is an excellent ligand for asymmetric synthesis but often lacks the steric bulk required to force reductive elimination in highly crowded C-N bond formations.

  • The Fix:

    • Ligand Switch: Switch to RuPhos . It is specifically engineered for secondary amines and bulky aryl halides.

    • Base Switch: Use NaOtBu (Sodium tert-butoxide) or LiHMDS . Weak bases like carbonates rarely work for hindered aminations.

    • Temperature: Hindered aminations often require temperatures >100°C. Ensure your solvent (e.g., Dioxane or Toluene) is refluxing.

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the correct catalytic system based on the specific steric environment of your 3-bromophenyl derivative.

LigandSelection Start Start: 3-Bromophenyl Coupling ReactionType Identify Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) ReactionType->Buchwald StericCheckSuzuki Is the Boronic Acid Bulky (Ortho-subs)? Suzuki->StericCheckSuzuki AmineType Identify Amine Type Buchwald->AmineType SPhos Use Ligand: SPhos Base: K3PO4 StericCheckSuzuki->SPhos No (Meta/Para) XPhos Use Ligand: XPhos Base: Cs2CO3 Solvent: Tol/H2O StericCheckSuzuki->XPhos Yes (Ortho) Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary BrettPhos Use Ligand: BrettPhos Base: NaOtBu Primary->BrettPhos RuPhos Use Ligand: RuPhos Base: LiHMDS Secondary->RuPhos

Caption: Decision tree for ligand selection in sterically hindered 3-bromophenyl coupling reactions.

Optimized Experimental Protocol

Protocol: Synthesis of Tetra-Ortho-Substituted Biaryl via Suzuki Coupling

Target: Coupling 3-bromo-2-methyltoluene with 2,4,6-trimethylphenylboronic acid.

Reagents:

  • Aryl Bromide: 1.0 equiv[3]

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: 0.5 M K3PO4 (aqueous, degassed)

  • Solvent: THF (degassed)

Step-by-Step:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).

  • Solvent Addition: Add degassed THF (concentration ~0.2 M relative to bromide).

    • Note: Even "anhydrous" Suzuki couplings often benefit from trace water.[4] Here, we add water explicitly with the base.

  • Base Addition: Add the 0.5 M K3PO4 solution (3.0 equiv). The ratio of THF:Water should be roughly 4:1.[5]

  • Reaction: Seal the vial and heat to 60°C for 2 hours.

    • Why 60°C? XPhos is highly active.[6] Starting lower prevents catalyst decomposition. If conversion is <50% after 2 hours, ramp to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography.

Validation Check:

  • If the reaction turns black immediately (precipitated Pd black), your system had oxygen, or the ligand failed to stabilize Pd(0). Repeat with stricter degassing.

  • If the reaction remains orange/brown (homogeneous), the active catalyst species is stable.

References

  • BenchChem. (2025).[7][2] Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Retrieved from

  • Altenhoff, G., et al. (2003).[1][8] An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.[1] Angewandte Chemie International Edition. Retrieved from

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from

  • Tang, W., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic & Biomolecular Chemistry. Retrieved from

Sources

Resolving stability issues of N-[1-(3-bromophenyl)propyl]acetamide under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual-Stability Paradox

You are likely accessing this guide because you are observing degradation or loss of enantiomeric excess (ee%) during the manipulation of N-[1-(3-bromophenyl)propyl]acetamide .

This molecule presents a classic "Dual-Stability Paradox" common in chiral drug intermediates. It contains two distinct sites of vulnerability under basic conditions:

  • The Amide Bond: Susceptible to nucleophilic attack (Hydrolysis).[1]

  • The Benzylic Stereocenter: Susceptible to deprotonation (Racemization).

The presence of the 3-Bromo substituent on the phenyl ring acts as an electron-withdrawing group (EWG) via induction (-I effect). While this makes the aryl bromide a prime candidate for cross-coupling (e.g., Suzuki-Miyaura), it simultaneously increases the acidity of the benzylic proton and the electrophilicity of the carbonyl carbon , making the molecule significantly more fragile than its unsubstituted analogs.

Module 1: Chemical Stability (Hydrolysis Mitigation)

The Mechanism of Failure

Under aqueous basic conditions (pH > 10), hydroxide ions (


) attack the amide carbonyl. While amides are generally stable, the electron-withdrawing nature of the 3-bromophenyl ring pulls electron density away from the benzylic position, slightly destabilizing the amide resonance and making the carbonyl more electrophilic.

Key Risk Factor: High Temperature (> 60°C) + Strong Aqueous Base (NaOH, LiOH).

Visualizing the Pathway

The following diagram illustrates the irreversible breakdown of your compound into the amine and acetate byproducts.

Hydrolysis Start N-[1-(3-bromophenyl) propyl]acetamide OH_Attack Tetrahedral Intermediate Start->OH_Attack + OH- (Nucleophilic Attack) Collapse Bond Cleavage OH_Attack->Collapse Elimination of Amine Products 1-(3-bromophenyl)propan-1-amine + Acetate Collapse->Products Irreversible Deprotonation

Figure 1: Base-promoted hydrolysis pathway. Note that the final deprotonation of the carboxylic acid drives the equilibrium, making the reaction irreversible.

Troubleshooting Protocol: Hydrolysis
SymptomDiagnosisCorrective Action
Loss of Yield Amide bond cleavageSwitch from Hydroxide bases (NaOH) to Carbonate (

) or Phosphate (

) bases.[2]
Acetic Acid in NMR Complete hydrolysisLower reaction temperature. Hydrolysis rates double for every 10°C increase.
Precipitate during workup Low solubility of amine productThe byproduct amine is likely oiling out. Acidify aqueous layer to pH 2 to extract amine, or keep neutral to extract amide.

Module 2: Stereochemical Integrity (Racemization)

The "Hidden" Degradation

This is the most frequent cause of failure in drug development pipelines involving this scaffold. You may retain chemical purity (yield), but lose optical purity (ee%).

The Science: The benzylic proton (at C1 of the propyl chain) is acidic.

  • The adjacent Phenyl ring stabilizes the negative charge via resonance.

  • The 3-Bromo group (EWG) further stabilizes the anion inductively.

  • The Amide group provides additional resonance stabilization.

When a base removes this proton, the chiral center becomes planar (


 hybridized enolate-like intermediate). Reprotonation can occur from either face, leading to a racemic mixture.

Racemization S_Enantiomer (S)-Enantiomer (Active) Intermediate Planar Enolate (Achiral Intermediate) S_Enantiomer->Intermediate Deprotonation (-H+) Base Base (B:) Base->Intermediate Deprotonation (-H+) Racemic Racemic Mixture (50% S / 50% R) Intermediate->Racemic Reprotonation (+H+)

Figure 2: Mechanism of base-catalyzed racemization. The planar intermediate destroys stereochemical information.

Base Compatibility Matrix

Use this table to select the appropriate base for your cross-coupling or workup.

Base TypeExamplepKa (Conj. Acid)Risk LevelRecommendation
Alkoxides NaOEt, KOtBu16 - 18CRITICAL Do NOT use. Will cause rapid racemization.
Hydroxides NaOH, LiOH15.7HIGH Avoid if possible. Use only at 0°C.
Carbonates

,

10.3MODERATE Safe at Room Temp. Risky at reflux (>80°C).
Phosphates

12.3LOW-MODERATE Preferred for Suzuki couplings.
Fluorides CsF, KF3.2 (HF)LOW Best for anhydrous coupling conditions.

Module 3: Operational Workflows (Suzuki Coupling)

The most common application for this molecule is as an electrophile in Suzuki-Miyaura coupling. Standard conditions (aqueous base + heat) are destructive.

Optimized Protocol: The "Anhydrous" Approach

To preserve the amide and the stereocenter, eliminate water to prevent hydroxide formation and hydrolysis.

Reagents:

  • Substrate: N-[1-(3-bromophenyl)propyl]acetamide (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst:

    
     or Pd-PEPPSI-iPr (3-5 mol%)
    
  • Base: Cesium Fluoride (CsF) (2.0 eq) or Anhydrous

    
     
    
  • Solvent: Dry Dioxane or Toluene (0.1 M)

Step-by-Step:

  • Degas: Charge reaction vessel with substrate, boronic acid, and base. Cycle vacuum/Argon 3 times. Oxygen promotes oxidative degradation.[3]

  • Solvent: Add anhydrous solvent via syringe.

  • Catalyst: Add Pd catalyst under Argon counter-flow.

  • Reaction: Heat to 60°C (Do not exceed 80°C). Monitor by LC-MS.

    • Note: CsF promotes transmetallation without generating strong hydroxide species, sparing the amide bond.

  • Workup: Dilute with EtOAc, wash with saturated

    
      (mildly acidic buffer) immediately to quench any residual basicity. Do not use 1M NaOH washes. 
    

Frequently Asked Questions (FAQ)

Q: Can I use


 in DMF/Water for the coupling? 
A:  Only if you keep the temperature below 50°C. Above this, the combination of water, heat, and carbonate generates enough equilibrium hydroxide to slowly hydrolyze your amide and racemize the center.

Q: I see a new spot on TLC just below my product. What is it? A: This is likely the 1-(3-bromophenyl)propan-1-amine . It is more polar than the amide. You can confirm this by staining with Ninhydrin (the free amine will turn red/purple; the amide will not).

Q: My ee% dropped from 99% to 85% after workup. Why? A: You likely exposed the compound to basic aqueous layers for too long.

  • Fix: Reduce contact time. Separate layers immediately.

  • Fix: Use a buffered wash (Phosphate buffer pH 7.0) instead of water or brine/base mixtures.

References

  • Amide Hydrolysis Mechanisms

    • Chemistry Steps.[4] (2022). "Base-Catalyzed Hydrolysis of Amides."

  • Racemization of Benzylic Amides

    • Pepper, C. et al. (1994).[5][6] "Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH." Chirality, 6(5), 400-404.[6]

  • Suzuki Coupling of Sensitive Amides

    • Szostak, M. et al. (2021).[2] "General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles." National Science Foundation (NSF) Public Access Repository.

  • Base Selection in Cross-Coupling

    • Yoneda Labs. (2023). "Suzuki-Miyaura cross-coupling: Practical Guide."

Sources

Minimizing side reactions during the acetylation of 1-(3-bromophenyl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Side Reactions in the Acetylation of 1-(3-bromophenyl)propylamine

Introduction & Mechanistic Overview

This guide addresses the specific challenges in acetylating 1-(3-bromophenyl)propylamine (1). As a primary benzylic amine with a halogenated aromatic ring, this substrate presents a unique set of reactivity profiles. While the acetylation of primary amines is a textbook transformation, achieving high-fidelity conversion (quantitative yield, >99% ee, zero impurity profile) requires strict control over thermodynamics and kinetics to avoid specific side reactions.[1]

The Reaction:


[1]

Critical Quality Attributes (CQAs):

  • Chemo-selectivity: Preventing

    
    -diacetylation (imide formation).[1]
    
  • Stereo-integrity: Preventing racemization at the benzylic

    
    -carbon.
    
  • Chemo-stability: Preserving the aryl bromide for downstream coupling (e.g., Suzuki-Miyaura).[1]

Troubleshooting Hub (Q&A Format)

Issue 1: I am detecting an impurity with M+42 mass in LC-MS.

Diagnosis:


-Diacetylation (Imide Formation). 
While amides are poor nucleophiles due to resonance delocalization, the nitrogen lone pair can still attack a second equivalent of highly reactive acetylating agents under forcing conditions (high temperature, excess reagent, or strong acid catalysis).[1]
  • Root Cause:

    • Excess Reagent: Using >1.5 equivalents of Acetyl Chloride (AcCl) or Acetic Anhydride (

      
      ).[1]
      
    • High Temperature: Refluxing promotes the attack of the amide on the acylating agent.

    • Acylium Ion Generation: Strong Lewis acids or lack of base scavenger can generate highly electrophilic acylium ions.[1]

  • Corrective Action:

    • Stoichiometry: Restrict

      
       to 1.1–1.2 equivalents .
      
    • Temperature: Conduct the addition at 0°C and warm only to room temperature (20–25°C).

    • Quench Protocol: Add a nucleophilic scavenger (e.g., ethylenediamine or simple water wash) immediately upon reaction completion to destroy excess reagent before workup concentration.[1]

Issue 2: The optical rotation of my product is lower than expected (Racemization).

Diagnosis: Benzylic Deprotonation. The


-proton in 1-(3-bromophenyl)propylamine is benzylic. The electron-withdrawing nature of the meta-bromine atom further acidifies this proton (inductive effect), lowering the 

and making it susceptible to deprotonation by strong bases, leading to a planar enolate-like intermediate and subsequent racemization.[1]
  • Root Cause:

    • Strong Base: Use of hydroxide (

      
      ) or alkoxides.[1]
      
    • Thermal Stress: Prolonged heating facilitates proton exchange.[1]

    • Exotherm: Uncontrolled exothermic addition of AcCl creates local hot spots.

  • Corrective Action:

    • Base Selection: Switch to mild organic bases (Pyridine, Diisopropylethylamine) or inorganic buffers (Sodium Acetate).[1] Avoid NaOH or KOH.

    • Buffer Control: Use the Schotten-Baumann conditions (biphasic) or the Aqueous NaOAc method (Method A below) which buffers pH ~5–6, too low to deprotonate the benzylic carbon but high enough to keep the amine nucleophilic.[1]

Issue 3: The reaction stalls with ~50% conversion.

Diagnosis: Salt Formation (Protonation of Nucleophile). If Acetyl Chloride is used without sufficient base, HCl is generated.[1] This immediately protonates the unreacted amine, forming the unreactive ammonium salt (


).[1]
  • Root Cause: Insufficient base scavenger.[1]

  • Corrective Action: Ensure >1.2 equivalents of base (e.g., Triethylamine) relative to the acid chloride. Alternatively, use the biphasic system where the base resides in the aqueous layer to scavenge acid.[1]

Optimized Experimental Protocols

These protocols are designed to be self-validating : the physical state of the reaction mixture provides visual cues to the reaction's progress.

Method A: The "Green" Aqueous Buffer Method (Recommended)

Best for: High stereochemical retention, ease of purification, and safety.[1]

Rationale: Water suppresses diacetylation (hydrolysis of


 is faster than reaction with amide) and the mild pH prevents racemization.[1]
  • Preparation: Suspend 1-(3-bromophenyl)propylamine (10 mmol) in Water (30 mL).

    • Note: The amine will likely form an oil/emulsion.

  • Acidification: Add 1M HCl dropwise until the solution becomes clear (formation of soluble amine hydrochloride salt). Check pH is ~1–2.[1]

  • Buffering: Add Sodium Acetate Trihydrate (15 mmol, 1.5 eq) dissolved in minimal water.

    • Mechanism:[2][3][4] This creates a buffered medium (pH ~5–6).[1] The free amine is regenerated in equilibrium but immediately captured by the acylating agent.

  • Acetylation: Cool to 0°C. Add Acetic Anhydride (12 mmol, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Stir vigorously at Room Temperature for 1–2 hours.

    • Self-Validation: The product,

      
      -[1-(3-bromophenyl)propyl]acetamide, is less soluble in water than the starting salt.[1] It should precipitate as a white solid.[1]
      
  • Workup: Filter the solid. Wash with cold water (removes NaOAc and AcOH) and hexanes (removes trace unreacted amine).[1] Dry in vacuo.[1]

Method B: Anhydrous Organic Method (Standard)

Best for: Substrates sensitive to water or if the product is water-soluble.

  • Setup: Dissolve 1-(3-bromophenyl)propylamine (10 mmol) and Triethylamine (12 mmol) in anhydrous Dichloromethane (DCM) (40 mL) under Nitrogen.

  • Cooling: Cool the solution to 0°C (Ice/Water bath).

  • Addition: Add Acetyl Chloride (10.5 mmol, 1.05 eq) diluted in 5 mL DCM dropwise over 20 minutes.

    • Control: Maintain internal temp < 5°C to prevent exotherms.[1]

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT.

    • Self-Validation: White precipitate (Triethylamine-HCl) will form immediately, confirming the reaction is proceeding.[1]

  • Quench: Add 5 mL saturated

    
    . Stir 10 mins.
    
  • Extraction: Wash organic layer with 1M HCl (removes unreacted amine), then Brine.[1] Dry over

    
     and concentrate.
    

Comparative Data Analysis

ParameterMethod A (Aqueous NaOAc)Method B (DCM/TEA)Method C (Reflux/Ac2O)
Reagent Acetic AnhydrideAcetyl ChlorideAcetic Anhydride
Solvent Water (Buffer)DCMNeat / AcOH
Temp 0°C

25°C
0°C

25°C
100°C+
Yield 92–96%88–94%70–85%
Diacetyl Impurity Not Detected< 1%5–15% (Major Risk)
Racemization Risk Negligible LowHigh
Workup Filtration (Simple)Extraction (Standard)Distillation/Column

Visualization: Troubleshooting Logic Tree

Acetylation_Troubleshooting Start Start: Acetylation of 1-(3-bromophenyl)propylamine Check_Purity Check Product Purity (LC-MS/NMR) Start->Check_Purity Issue_Diacetyl Issue: M+42 Peak Found (Diacetylation) Check_Purity->Issue_Diacetyl Imide Detected Issue_Racemic Issue: Low Optical Rotation (Racemization) Check_Purity->Issue_Racemic Low ee% Issue_Stall Issue: Reaction Stalled (Salt Formation) Check_Purity->Issue_Stall Incomplete Conv. Success Target: Pure Mono-Acetylated Product >99% ee, >95% Yield Check_Purity->Success Pass Sol_Diacetyl Solution: 1. Reduce Ac2O to 1.1 eq 2. Lower Temp to 0°C 3. Use Method A (Aqueous) Issue_Diacetyl->Sol_Diacetyl Sol_Racemic Solution: 1. Avoid Strong Bases (OH-) 2. Use NaOAc Buffer (pH 5-6) 3. Avoid Heat Issue_Racemic->Sol_Racemic Sol_Stall Solution: 1. Increase Base (TEA > 1.2 eq) 2. Ensure Homogeneity Issue_Stall->Sol_Stall Sol_Diacetyl->Success Sol_Racemic->Success Sol_Stall->Success

Caption: Decision matrix for diagnosing and resolving common acetylation failure modes.

References

  • Naik, S. et al. (2004).[1] "Mild and eco-friendly chemoselective acylation of amines in aqueous medium."[1][5] Arkivoc, (i), 55-63.[1]

  • BenchChem. (2025).[1][6][7] "Troubleshooting guide for the N-acetylation of aromatic amines." Technical Support Center. [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Kim, M. J. et al. (2010).[1][8] "Fast racemization and dynamic kinetic resolution of primary benzyl amines." Tetrahedron Letters, 51(42), 5581-5584.[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (Section 9.12: Acoylation of Amines).[1]

Sources

Validation & Comparative

A Researcher's Guide to the Proton NMR Interpretation of N-[1-(3-bromophenyl)propyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis and interpretation of the proton NMR spectrum of N-[1-(3-bromophenyl)propyl]acetamide, a compound of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of chemical shifts and coupling constants, present a detailed peak-by-peak assignment, and offer a comparative analysis with structurally similar motifs.

The Structural Landscape of N-[1-(3-bromophenyl)propyl]acetamide

Before dissecting its spectral signature, let us first visualize the molecular architecture of N-[1-(3-bromophenyl)propyl]acetamide. The molecule is comprised of three key fragments: a 3-substituted bromophenyl ring, a propyl chain, and an acetamido group. Each of these components will give rise to distinct signals in the ¹H NMR spectrum, and their interplay will be crucial for a comprehensive assignment.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

In the absence of an experimental spectrum, a robust prediction can be formulated based on established principles of NMR spectroscopy. The electron-withdrawing nature of the bromine atom and the amide group, coupled with the steric environment of the propyl chain, will dictate the chemical environment of each proton.[1][2]

Here is a summary of the expected proton signals for N-[1-(3-bromophenyl)propyl]acetamide:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-2'~7.5Singlet (or narrow triplet)1H
H-4'~7.3Doublet of doublets1H
H-5'~7.2Triplet1H
H-6'~7.4Doublet of doublets1H
H-1~5.0Multiplet1H
NH~5.8-6.5Doublet1H
H-2~1.8Multiplet2H
COCH₃~2.0Singlet3H
H-3~0.9Triplet3H

Detailed Peak Assignment and Rationale

The following section provides a comprehensive breakdown of the predicted ¹H NMR spectrum, elucidating the reasoning behind each assignment.

The Aromatic Region (δ 7.0-7.6 ppm)

The 3-bromophenyl group will exhibit a complex splitting pattern due to the magnetic non-equivalence of the four aromatic protons.[3]

  • H-2' (ortho to Bromine): This proton is expected to be the most downfield of the aromatic signals due to the deshielding effect of the adjacent bromine atom. It will likely appear as a narrow triplet or a singlet due to small meta-couplings to H-4' and H-6'.[4]

  • H-6' (ortho to the Propyl-acetamido side chain): This proton will be deshielded by the substituent and will be split by H-5' (ortho-coupling, J ≈ 7-10 Hz) and H-4' (meta-coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.[5]

  • H-5' (meta to both substituents): This proton will be split by H-4' and H-6' (both ortho-couplings), leading to a triplet (assuming J₅₄ ≈ J₅₆).

  • H-4' (para to Bromine): This proton will be split by H-5' (ortho-coupling) and H-2' and H-6' (meta-couplings), resulting in a complex multiplet, likely a doublet of doublets.

The Aliphatic and Amide Region (δ 0.9-6.5 ppm)

The propyl chain and the acetamido group give rise to several distinct signals.

  • NH Proton: The amide proton signal is often broad and its chemical shift is dependent on concentration and solvent. It is expected to appear as a doublet due to coupling with the adjacent methine proton (H-1).

  • H-1 (Methine Proton): This proton is attached to a carbon bearing both the aromatic ring and the nitrogen of the acetamido group, leading to significant deshielding. It will be a multiplet due to coupling with the NH proton and the H-2 methylene protons.

  • COCH₃ Protons: The three protons of the acetyl methyl group are chemically equivalent and do not have any adjacent protons to couple with, hence they will appear as a sharp singlet.[6][7] The typical chemical shift for an N-acetyl group is around 2.0 ppm.[7]

  • H-2 (Methylene Protons): These two protons are adjacent to the chiral center at C-1 and the methyl group at C-3. They will be diastereotopic and thus chemically non-equivalent, potentially leading to a complex multiplet. They will be coupled to both H-1 and H-3.

  • H-3 (Methyl Protons): These three protons are at the end of the propyl chain and will be the most upfield signal. They will be split by the adjacent H-2 methylene protons into a triplet.[8]

Experimental Workflow for ¹H NMR Analysis

To acquire a high-quality ¹H NMR spectrum for structural confirmation, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of N-[1-(3-bromophenyl)propyl]acetamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the NH proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution of complex multiplets.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons for each peak.

Complementary Analytical Techniques

While ¹H NMR is a powerful tool, its data should be corroborated with other analytical techniques for unambiguous structure determination.

  • ¹³C NMR Spectroscopy: Provides information on the number and chemical environment of the carbon atoms in the molecule.

  • 2D NMR Spectroscopy (COSY, HSQC): COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. These techniques are invaluable for definitively assigning complex spin systems.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, further confirming its identity.

Logical Flow of ¹H NMR Interpretation

The process of interpreting a ¹H NMR spectrum can be systematically approached as follows:

G A Acquire Spectrum B Identify Number of Signals (Chemically non-equivalent protons) A->B C Analyze Chemical Shifts (δ) (Electronic environment of protons) B->C D Determine Integration (Relative number of protons) C->D E Analyze Splitting Patterns (Multiplicity) (Neighboring protons) D->E F Assign Protons to Structure E->F G Compare with Predicted Spectrum F->G H Final Structure Confirmation G->H

Caption: A stepwise workflow for the interpretation of a ¹H NMR spectrum.

Conclusion

The detailed analysis of the predicted ¹H NMR spectrum of N-[1-(3-bromophenyl)propyl]acetamide provides a robust framework for researchers to interpret experimental data for this compound and its analogs. By understanding the interplay of electronic and steric effects on chemical shifts and coupling constants, scientists can confidently elucidate molecular structures, a critical step in the advancement of chemical and pharmaceutical research. The combination of ¹H NMR with complementary analytical techniques ensures the highest level of scientific rigor in structure determination.

References

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). (A) Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups of... [Image]. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?. Retrieved from [Link]

  • Cerdan, S., et al. (1993). N-acetyl-L-aspartate and acetate 1H NMR signal overlapping under mild acidic pH conditions. Magnetic Resonance in Medicine, 29(5), 692-694. [Link]

  • Neuvonen, K., & Fülöp, F. (2004). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 42(9), 783-790.
  • University of Massachusetts Lowell. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

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A Comparative Guide to HPLC Method Development for Purity Assessment of N-[1-(3-bromophenyl)propyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity for N-[1-(3-bromophenyl)propyl]acetamide

N-[1-(3-bromophenyl)propyl]acetamide is a compound of interest in pharmaceutical research. As with any potential therapeutic agent, its purity is of paramount importance. Impurities can arise from the synthetic route, degradation of the API, or interactions with excipients.[1][2] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, a well-developed and validated analytical method is essential to identify and quantify any potential impurities.[3][4]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high sensitivity, accuracy, and resolving power.[1][3] This guide will focus on the development of a stability-indicating HPLC method, which is a method that can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.[2][5][6]

HPLC Method Development: A Symphony of Selectivity and Efficiency

The development of a successful HPLC method is a systematic process that involves the careful selection and optimization of several key parameters.[7][8] Our goal is to achieve adequate separation of the main compound from all potential impurities within a reasonable analysis time.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the physicochemical properties of N-[1-(3-bromophenyl)propyl]acetamide is the first step. Its structure, containing a phenyl ring, an amide group, and a bromine atom, suggests it will have a moderate polarity and will be UV active, making UV detection a suitable choice.[1][6] The presence of a chiral center also necessitates consideration of enantiomeric separation, which will be addressed as a potential alternative method.

Experimental Workflow for Method Development

The following diagram illustrates the logical workflow for developing the HPLC method.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation cluster_4 Final Method A Analyte Characterization (Solubility, UV Spectrum) B Column & Mobile Phase Screening (C18, C8, Phenyl; ACN/MeOH, Buffers) A->B C Fine-tuning Mobile Phase (Gradient, pH, Additives) B->C D Optimizing Flow Rate & Temperature C->D E Stress Studies (Acid, Base, Oxidation, Heat, Light) D->E F Peak Purity Analysis (PDA Detector) E->F G Validation as per ICH Q2(R1) (Accuracy, Precision, Linearity, etc.) F->G H Robust & Validated HPLC Method G->H

Caption: A stepwise workflow for HPLC method development.

The Developed Stability-Indicating HPLC Method

Based on a systematic approach, the following reversed-phase HPLC (RP-HPLC) method was developed and validated for the purity determination of N-[1-(3-bromophenyl)propyl]acetamide.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides good retention and selectivity for moderately polar compounds like the target analyte.[9] The dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to better peak shape.[9]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% BA gradient elution is necessary to separate impurities with a wide range of polarities and to elute any strongly retained compounds from the column.
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency without generating excessive backpressure.[9]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[9]
Detection Wavelength 220 nmThe wavelength was selected based on the UV spectrum of the analyte to provide good sensitivity for both the main peak and potential impurities.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and peak distortion.
Diluent Acetonitrile/Water (50:50, v/v)The diluent is compatible with the mobile phase and ensures good solubility of the analyte.
Forced Degradation Studies: Demonstrating Specificity

To ensure the method is stability-indicating, forced degradation studies were performed as recommended by the International Council for Harmonisation (ICH) guidelines.[2][10] The drug substance was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[10][11]

The developed HPLC method was able to separate the main peak from all degradation products, demonstrating its specificity. Peak purity analysis using a photodiode array (PDA) detector confirmed that the main peak was spectrally pure under all stress conditions, indicating no co-eluting impurities.[12]

Summary of Forced Degradation Results:

Stress ConditionObservation
Acid Hydrolysis (0.1 M HCl, 60°C, 8h) Significant degradation with two major degradation products.
Base Hydrolysis (0.1 M NaOH, 60°C, 4h) Rapid and extensive degradation with multiple degradation products.
Oxidative (3% H₂O₂, RT, 24h) Moderate degradation with one major degradation product.
Thermal (80°C, 48h) Minor degradation observed.
Photolytic (ICH Q1B, solid state) No significant degradation.

Comparison with Alternative Analytical Techniques

While the developed RP-HPLC method is robust and fit for its intended purpose, it is important to consider alternative techniques that may offer advantages in specific scenarios.

TechniqueAdvantagesDisadvantagesBest Suited For
Ultra-Performance Liquid Chromatography (UPLC) Faster analysis times, higher resolution, and sensitivity.Higher initial instrument cost and requires higher purity solvents.High-throughput screening and analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information for impurity identification and structural elucidation.[9]Higher cost and complexity compared to HPLC-UV.Identification of unknown impurities and trace-level quantification.[9]
Chiral HPLC Can separate enantiomers, which is crucial if the drug is a racemate and the enantiomers have different pharmacological or toxicological profiles.[13][14]Requires specialized chiral stationary phases and method development can be more complex.[13][15]Purity assessment of chiral drugs where enantiomeric purity is a critical quality attribute.[13]
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like N-[1-(3-bromophenyl)propyl]acetamide without derivatization.Analysis of residual solvents or volatile impurities.

Method Validation: Ensuring Trustworthiness and Reliability

The developed HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][16][17] The validation parameters assessed included specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Validation Data Summary
ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products.Peak purity index > 0.999
Linearity (R²) > 0.999 for the analyte and known impurities.R² ≥ 0.995
Range 80% to 120% of the nominal concentration.Defined by linearity and accuracy.
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%RSD ≤ 2.0%
LOD 0.01%Reportable
LOQ 0.03%Reportable
Robustness No significant impact on results with minor changes in flow rate, column temperature, and mobile phase composition.System suitability parameters met.

The validation results confirm that the method is accurate, precise, and reliable for the quantitative determination of N-[1-(3-bromophenyl)propyl]acetamide purity.

Experimental Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh about 10 mg of N-[1-(3-bromophenyl)propyl]acetamide reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

Sample Solution (100 µg/mL):

  • Accurately weigh about 10 mg of the sample.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

System Suitability

Before sample analysis, a system suitability solution (standard solution) is injected five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

Conclusion: A Robust and Reliable Method for Purity Assessment

This guide has detailed the development and validation of a stability-indicating RP-HPLC method for the quantitative analysis of N-[1-(3-bromophenyl)propyl]acetamide purity. The causality behind each experimental choice has been explained, and the method has been demonstrated to be specific, accurate, precise, and robust.

The comparison with alternative techniques provides a broader perspective, enabling researchers to select the most appropriate analytical tool for their specific needs. By adhering to a systematic and scientifically sound approach, as outlined in this guide, drug development professionals can ensure the quality and safety of their pharmaceutical products.

References

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science.
  • Stability Indicating HPLC Method Development: A Review. Asian Journal of Pharmaceutical Analysis.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research.
  • Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Results of forced degradation studies.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Chiral HPLC Separ
  • A practical guide to forced degradation and stability studies for drug substances. SGS.
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. SlideShare.
  • Chiral Separations by High‐Performance Liquid Chromatography.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Comparative Analysis of HPLC and LC-MS Methods for the Quantification of N-(1-Bromo-2-oxopropyl)acetamide. Benchchem.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • The Chromatographic Resolution of Chiral Lipids. AOCS.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT.

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Technical Comparison Guide: Mass Spectrometry Profiling of N-[1-(3-bromophenyl)propyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the mass spectrometry fragmentation profile of N-[1-(3-bromophenyl)propyl]acetamide , a structural isomer of N-acetyl-3-bromoamphetamine.[1][2][3] It provides a technical comparison against its isobaric analogs to facilitate precise identification in forensic and pharmaceutical applications.[1][2][3]

Executive Summary

N-[1-(3-bromophenyl)propyl]acetamide (C₁₁H₁₄BrNO, MW 255.[1][2][3]15) is a brominated amide derivative often encountered as a synthetic impurity or designer drug analog.[1][2][3] Its structural core—a 1-phenylpropan-1-amine backbone—distinguishes it from the more common amphetamine (1-phenylpropan-2-amine) class.[1][2][3]

This guide compares its mass spectral performance (specificity and sensitivity) against two critical alternatives:

  • N-Acetyl-3-bromoamphetamine (The "Amphetamine" Isomer): A structural isomer with a 2-amino backbone.[1][2][3]

  • N-[1-(4-bromophenyl)propyl]acetamide (The "Regioisomer"): The para-substituted analog.[1][2][3]

Key Finding: The target compound exhibits a diagnostic brominated base peak (m/z 226/228) under Electron Ionization (EI), contrasting sharply with amphetamine isomers which yield a non-brominated base peak (m/z 86) .[1][2][3]

Part 1: Structural Analysis & Fragmentation Mechanics

The Primary Fragmentation Pathway (EI, 70 eV)

The fragmentation of N-[1-(3-bromophenyl)propyl]acetamide is governed by the stability of the benzylic position and the amide functionality.[1][2] Unlike amphetamines, where the amine is separated from the ring by a methylene group, this compound has the nitrogen attached directly to the benzylic carbon.[2][3]

  • Mechanism A:

    
    -Cleavage (Dominant) 
    The radical cation (
    
    
    
    ) undergoes homolytic cleavage at the C1-C2 bond (the bond between the benzylic carbon and the ethyl group).[1][2] This expels an ethyl radical (
    
    
    , 29 Da) and stabilizes the positive charge on the nitrogen, forming a resonance-stabilized iminium ion.[3]
    • Result: A doublet peak at m/z 226 and 228 (1:1 ratio due to

      
       and 
      
      
      
      ).[1][2][3]
    • Significance: This ion retains the bromine atom, making the base peak an isotopic doublet.[2][3]

  • Mechanism B: McLafferty Rearrangement The N-acetyl group and the propyl side chain allow for a McLafferty-like rearrangement involving the transfer of a

    
    -hydrogen (from the terminal methyl of the propyl chain) to the carbonyl oxygen, followed by cleavage.[1][2] However, for N-substituted acetamides, the loss of ketene (
    
    
    
    , 42 Da) is more common, regenerating the amine radical cation.[2][3]
    • Result: A doublet at m/z 213/215 (

      
      ).[1][2][3]
      
Visualization of Fragmentation Pathways

The following diagram illustrates the causal logic of the fragmentation, distinguishing it from amphetamine-type pathways.

FragmentationPathway M Molecular Ion (M+) m/z 255 / 257 (1:1 Doublet) Alpha α-Cleavage (Loss of Ethyl Radical) M->Alpha - •C2H5 (29 Da) KeteneLoss McLafferty / Ketene Loss (Loss of CH2CO) M->KeteneLoss - 42 Da ArylLoss Aryl Cleavage (Minor Pathway) M->ArylLoss - Ar• (155 Da) BasePeak Base Peak (Iminium Ion) [Ar-CH=NH-Ac]+ m/z 226 / 228 Alpha->BasePeak AmineIon Amine Radical Cation [Ar-CH(NH2)-Et]+ m/z 213 / 215 KeteneLoss->AmineIon AlkylIon N-Acetyl Iminium [CH(NHAc)=CH-CH3]+ m/z 100 ArylLoss->AlkylIon

Figure 1: Mechanistic flow of Electron Ionization (EI) fragmentation for N-[1-(3-bromophenyl)propyl]acetamide.[1][2][3] The green node represents the diagnostic base peak.[2]

Part 2: Comparative Performance Analysis

This section evaluates the target compound against its primary "alternatives"—isomers that could lead to false positives.[1][2][3]

Comparison A: Target vs. Amphetamine Isomer

Alternative: N-Acetyl-3-bromoamphetamine (1-(3-bromophenyl)propan-2-amine derivative).[1][2][3] Context: This is the most critical differentiation.[1][2][3] In the amphetamine isomer, the nitrogen is on C2.[2][3] The


-cleavage occurs between C1 and C2, ejecting the entire benzyl group.[1][2][3]
FeatureTarget Compound (1-phenyl isomer)Amphetamine Alternative (2-phenyl isomer)Differentiation Logic
Structure Amine at C1 (Benzylic)Amine at C2 (Homobenzylic)Target has direct Ar-CH-N bond.[1][2][3]
Primary Loss Ethyl Radical (-29 Da)Bromobenzyl Radical (-169/171 Da)Target loses side chain tip; Alt loses ring.[1][2][3]
Base Peak (m/z) 226 / 228 (Doublet)86 (Singlet)Target retains Bromine; Alt loses Bromine.[1][2][3]
Spectral Signature Isotopic pattern preserved in base peak.[1][2][3]No isotopic pattern in base peak.[1][2][3]High Confidence Differentiation.
Comparison B: Target vs. Regioisomer

Alternative: N-[1-(4-bromophenyl)propyl]acetamide (para-bromo).[1][2][3] Context: Differentiating the meta (3-Br) from the para (4-Br) isomer is chemically challenging as their fragmentation mechanisms are identical.

FeatureTarget Compound (3-Bromo)Regioisomer Alternative (4-Bromo)Performance Note
Base Peak m/z 226 / 228m/z 226 / 228Indistinguishable by primary ions.[1][2][3]
Minor Ions m/z 147 (Loss of Br from base peak)m/z 147 (Loss of Br from base peak)Similar intensities.[1][2][3]
Retention Time Elutes slightly earlier/later depending on column polarity.Elutes close to target.Requires Chromatographic Resolution.

Part 3: Experimental Protocol (Self-Validating)

To ensure data integrity, the following protocol includes a self-validation step using the "Ion Ratio Check."

GC-MS Method Parameters
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).[1][2][3] Low bleed is essential for detecting minor high-mass fragments.[1][2][3]

  • Inlet Temperature: 250°C (Splitless mode).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2][3]

  • Oven Program:

    • Start at 80°C (Hold 1 min).

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.[1][2][3][4]

Step-by-Step Workflow
  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Methanol or Ethyl Acetate. Avoid derivatization agents (e.g., BSTFA) initially, as the N-acetyl group is already a "derivative" of the amine.[3]

  • Injection: Inject 1 µL into the GC-MS.

  • Data Acquisition: Scan range m/z 40–350. (Must include m/z 29 and molecular ion region).

Validation Criteria (The "Trust" Check)

Before confirming identity, perform these checks on the obtained spectrum:

  • The Isotope Check: Does the peak at m/z 226 have a companion at m/z 228 with roughly equal intensity?

    • If YES: Bromine is present in the fragment.[1][2][3][5] (Consistent with Target).

    • If NO: Suspect non-brominated contaminant or complete loss of Br (unlikely for this structure).[1][2][3]

  • The "86" Exclusion: Is there a dominant peak at m/z 86?

    • If YES: The sample is likely the amphetamine isomer , not the target.[2][3]

  • The Molecular Ion Check: Is a small doublet visible at m/z 255/257?

    • If NO: Check inlet temperature; thermal degradation may be occurring (loss of Acetamide -> m/z 197).[1][2][3]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Acetamide, N-(4-bromophenyl)- (Regioisomer Reference). NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link]2][3]

  • Sato, M., et al. (2015).[1][2][3] Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology, 34, 106–116.[2][3] (Provides mechanistic basis for bromoamphetamine fragmentation).[1][2][3] Available at: [Link]2][3]

  • Westphälinger, C., et al. (2017).[2][3] Fragmentation behavior of N,N-diethylamino-substituted azobenzene derivatives.[1][2][3] European Journal of Mass Spectrometry, 23(6), 359–368.[2][3][6] (Mechanistic reference for N-substituted amine fragmentation). Available at: [Link]2][3]

  • PubChem. N-(3-Bromophenyl)acetamide Compound Summary. National Library of Medicine.[1][2][3] (Structural reference for the core acetanilide moiety). Available at: [Link]2][3]

Sources

A Comparative Analysis of 3-Bromo- vs. 3-Chloro-Phenylpropyl Acetamides: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic incorporation of halogens is a cornerstone of modern drug design. The choice of a specific halogen atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often marking the difference between a lead compound and a clinical candidate. This guide provides an in-depth comparison of 3-bromo- and 3-chloro-phenylpropyl acetamides, two closely related scaffolds whose subtle structural differences can lead to significant variations in biological activity. We will dissect the physicochemical underpinnings of these differences, review available bioactivity data from analogous systems, and provide robust experimental protocols for their empirical evaluation.

Part 1: The Halogen Effect: More Than Just Size and Lipophilicity

The substitution of a hydrogen atom with chlorine or bromine on the phenyl ring of a phenylpropyl acetamide introduces a cascade of physicochemical changes. While both are electron-withdrawing and increase lipophilicity, their distinct properties are the root of their differential biological effects.[1]

  • Electronegativity and Polarizability: Chlorine is more electronegative than bromine, but bromine is significantly more polarizable. This higher polarizability of bromine is critical, as it allows for the formation of stronger non-covalent interactions, most notably halogen bonds.[2]

  • Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein backbone).[2] The ability to act as a halogen bond donor increases down the group (I > Br > Cl > F). Consequently, a bromine substituent is a more potent halogen bond donor than chlorine. This can lead to enhanced binding affinity and selectivity for specific biological targets.[2]

  • Lipophilicity and Permeability: Both halogens increase the hydrophobicity of a molecule compared to a hydrogen atom, which can improve membrane permeability and facilitate cellular uptake.[1][3] The larger size of bromine generally imparts a slightly greater increase in lipophilicity than chlorine.

The following diagram illustrates the fundamental difference in halogen bonding potential, a key factor in target recognition.

G cluster_0 Biological Target (e.g., Enzyme Active Site) cluster_1 3-Chloro-Phenylpropyl Acetamide cluster_2 3-Bromo-Phenylpropyl Acetamide Target Lewis Base (e.g., C=O, -N) Chloro_Compound R-Cl Chloro_Compound->Target Weak Halogen Bond Bromo_Compound R-Br Bromo_Compound->Target Stronger Halogen Bond

Caption: Differential halogen bonding potential of chloro vs. bromo substituents.

Part 2: Comparative Bioactivity: A Context-Dependent Outcome

While no single study directly compares the bioactivity of 3-bromo- and 3-chloro-phenylpropyl acetamides across multiple assays, we can synthesize findings from closely related halogenated aromatic compounds to draw informed hypotheses. The data suggests that the superiority of one halogen over the other is highly dependent on the biological target and the overall molecular structure.[3]

Cytotoxicity and Anti-Proliferative Effects

In studies comparing halogenated flavonoids and coumarins, bromine substitution often correlates with higher cytotoxic potency. For instance, 4′-bromoflavonol was found to be approximately 30 times more cytotoxic than its 4′-chloro analog against certain cell lines.[3] This enhanced activity is often attributed to a combination of increased lipophilicity, facilitating better cellular uptake, and potentially different interactions with intracellular targets.[3] Similarly, studies on haloacetic acids demonstrated that monobromoacetic acid (MBAA) and dibromoacetic acid (DBAA) induced stronger necrotic and apoptotic effects in human peripheral blood mononuclear cells than their chloro- counterparts.[4]

However, this is not a universal rule. In some chemical series, chlorinated derivatives have exhibited superior activity, underscoring the importance of the specific molecular scaffold.[3]

Receptor Modulation and Enzyme Inhibition

Halogenated phenyl acetamides and propanamides have been investigated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for analgesic drugs.[5] While a direct bromo- vs. chloro- comparison at the 3-position is not provided, the research establishes the relevance of this scaffold in modulating ion channels. The differential halogen bonding and electronic properties of bromine and chlorine could translate into varied potencies and selectivities for such receptors.

In the context of enzyme inhibition, substituted acetamide derivatives have been developed as inhibitors of butyrylcholinesterase (BChE), a therapeutic target for Alzheimer's disease.[6][7] The success of these inhibitors often relies on precise interactions within the enzyme's active site, where the nature of the halogen could dictate binding orientation and affinity.

Summary of Comparative Bioactivity Data

The following table summarizes representative data from the literature on analogous halogenated compounds.

Compound ClassHalogen ComparisonBiological ActivityObservationReference
Flavonols4'-Bromo- vs. 4'-Chloro-Cytotoxicity (MTT Assay)Bromo-analog was ~30x more potent (IC50: 3.3 µM vs. 102 µM).[3]
Haloacetic AcidsBromo- vs. Chloro-Necrosis & Apoptosis in PBMCsBromo- and Dibromo- analogs showed the strongest effects.[4]
ChalconesBromo- vs. Chloro-Anti-proliferative (MCF-7)Bromine substitution markedly enhanced potency and selectivity.[3]
PyrazolinesBromo- vs. Chloro-CytotoxicityChlorinated derivatives exhibited superior activity in this series.[3]

Part 3: Experimental Design for a Head-to-Head Comparison

To definitively assess the bioactivity of 3-bromo- versus 3-chloro-phenylpropyl acetamides, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear framework for comparison.

Experimental Workflow Overview

The logical flow for a comparative study involves synthesis, characterization, and a tiered biological screening approach, starting with broad cytotoxicity assays and moving to more specific mechanistic studies.

G cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation start Start: 3-Bromophenylacetic acid 3-Chlorophenylacetic acid activate Acid Activation (e.g., CDI, Oxalyl Chloride) start->activate couple Amide Coupling (3-phenylpropan-1-amine) activate->couple purify Purification & Characterization (NMR, HRMS) couple->purify cytotoxicity Primary Screen: In Vitro Cytotoxicity (MTT Assay) purify->cytotoxicity Test Compounds antioxidant Secondary Screen: Antioxidant Activity (ABTS Assay) cytotoxicity->antioxidant mechanistic Tertiary Screen: Target-Specific Assays (e.g., Enzyme Inhibition) antioxidant->mechanistic

Caption: Workflow for synthesis and comparative biological evaluation.

Protocol 1: Synthesis of N-(3-phenylpropyl)-2-(3-halophenyl)acetamides

This protocol details a standard method for amide bond formation, applicable for both the bromo- and chloro-analogs.

Causality: The conversion of the carboxylic acid to a more reactive species (e.g., an acyl imidazole via CDI) is necessary to facilitate nucleophilic attack by the less reactive amine, enabling efficient amide bond formation under mild conditions.

Materials:

  • 2-(3-Bromophenyl)acetic acid or 2-(3-Chlorophenyl)acetic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • 4-Dimethylaminopyridine (DMAP)

  • 3-Phenylpropan-1-amine

  • Dry Dichloromethane (DCM)

  • Standard workup and purification reagents (HCl, NaHCO3, brine, anhydrous Na2SO4, silica gel)

Procedure:

  • Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the 2-(3-halophenyl)acetic acid (1.0 eq) in dry DCM.

  • Add CDI (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes. The evolution of CO2 gas should be observed. Monitor the activation by TLC until the starting acid is consumed.

  • Amine Addition: Add 3-phenylpropan-1-amine (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction for 4-6 hours at room temperature. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer successively with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, providing a quantitative measure of cytotoxicity.

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of a compound's cytotoxic effect.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-Bromo- and 3-Chloro-phenylpropyl acetamides (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible within the cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.

Conclusion

The choice between a 3-bromo and a 3-chloro substitution on the phenylpropyl acetamide scaffold is a critical decision in the drug discovery process. While both modifications enhance lipophilicity, the bromine atom offers the distinct advantage of forming stronger halogen bonds, which can lead to superior binding affinity and biological potency.[2] However, as empirical data shows, this is highly context-dependent, and in some cases, the specific electronic and steric profile of chlorine may be more favorable.[3]

This guide provides the fundamental rationale and the practical experimental frameworks necessary for researchers to make an informed, data-driven decision. By systematically synthesizing and testing these analogs head-to-head, drug development professionals can effectively navigate the subtle yet powerful influence of halogen substitution to optimize their lead compounds.

References

  • Unraveling the Bioactivity of Halogenated Chromones: A Comparative Analysis of 6-Bromo and 6-Chloro-4-oxo-4H-chromene-3. Benchchem.
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A Researcher's Guide to the Definitive Structural Confirmation of N-[1-(3-bromophenyl)propyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For any researcher, scientist, or drug development professional, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of rigorous scientific validation. The precise spatial arrangement of atoms dictates a compound's physicochemical properties, its biological activity, and its potential as a therapeutic agent. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of the novel compound N-[1-(3-bromophenyl)propyl]acetamide, with a primary focus on the gold standard: Single-Crystal X-ray Crystallography.

While a combination of spectroscopic methods can build a strong case for a proposed structure, only X-ray crystallography provides a definitive, atomic-level "photograph" of the molecule.[1] This guide will detail the experimental workflow for obtaining such a structure and compare its outputs with those from complementary, yet inferential, techniques like Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the most powerful method for determining the atomic and molecular structure of a crystal.[2] By measuring the angles and intensities of X-rays diffracted by a single crystal, a three-dimensional map of electron density can be generated, revealing the precise location of each atom, as well as bond lengths and angles.[2][3] This technique stands alone in its ability to provide an unambiguous structural determination.[1]

Experimental Protocol for SC-XRD

Obtaining a high-quality crystal structure is a multi-step process that requires patience and careful execution.[4][5]

Part 1: Crystal Growth — The Art and Science

The most critical and often challenging step is growing a single crystal of sufficient size and quality (ideally >20µm in all dimensions).[6][7] The goal is to induce the molecule to slowly come out of solution, allowing for the orderly arrangement of molecules into a crystal lattice.[8] For N-[1-(3-bromophenyl)propyl]acetamide, a compound that is likely a solid at room temperature with good solubility in organic solvents like ethanol or acetone, several methods are viable.[9][10]

Step-by-Step Crystal Growth Protocol:

  • Purity is Paramount: Begin with the highest purity sample of N-[1-(3-bromophenyl)propyl]acetamide. Impurities can disrupt the crystal lattice, preventing the formation of suitable single crystals.[4]

  • Solvent Screening: In a series of small vials, test the solubility of a few milligrams of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone).[4][6] The ideal solvent is one in which the compound is moderately soluble.[11]

  • Initiate Crystallization:

    • Slow Evaporation (Most Common Method): Dissolve 10-20 mg of the compound in a suitable solvent in a small, clean vial. The solution should be undersaturated at room temperature.[4] Cover the vial with a cap that has a small hole (e.g., pierced with a needle) to allow for very slow evaporation over several days to weeks in an undisturbed location.[8][12]

    • Vapor Diffusion (Gentle & Versatile): This method is excellent when only small amounts of material are available.[6][12] Dissolve the compound in a "good" solvent (in which it is highly soluble). Place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The vapor from the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.[6][11]

    • Slow Cooling: Prepare a nearly saturated solution at an elevated temperature. Allow the solution to cool to room temperature very slowly, for instance, by placing the flask in a large, insulated container (like a Dewar filled with warm water).[11][12]

  • Harvesting: Once well-formed, regular-shaped crystals appear, carefully extract one using a cryo-loop and immediately flash-cool it in liquid nitrogen to prevent solvent loss and crystal degradation.

Part 2: Data Collection, Solution, and Refinement

With a suitable crystal, the process moves to the diffractometer.

SC_XRD_Workflow cluster_prep Crystal Growth & Mounting cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Purification Purify Compound CrystalGrowth Grow Single Crystal (e.g., Slow Evaporation) Purification->CrystalGrowth Mounting Mount Crystal & Flash-Cool CrystalGrowth->Mounting Diffractometer Mount on Diffractometer Mounting->Diffractometer DataCollection Collect Diffraction Data (Intensities & Angles) Diffractometer->DataCollection DataProcessing Process Data (Integration, Scaling) DataCollection->DataProcessing InitialModel Solve Structure (Initial Phasing) DataProcessing->InitialModel Refinement Refine Atomic Model (Least-Squares Fit) InitialModel->Refinement Validation Validate Final Structure Refinement->Validation FinalOutput Final Structure: Atomic Coordinates, Bond Lengths, Angles Validation->FinalOutput CIF File

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Data Analysis Protocol:

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is rotated in a beam of X-rays. A detector records the positions and intensities of the diffracted spots.[2]

  • Structure Solution: The collected data are processed to yield a set of reflection intensities. The primary challenge is solving the "phase problem," as the detector only records intensities, not the phase of the X-ray waves.[13] For small molecules, computational "direct methods" are typically used to generate an initial electron density map and an approximate structural model.[2]

  • Structure Refinement: This iterative process adjusts the atomic positions and other parameters of the model to achieve the best possible fit between the calculated diffraction pattern and the experimentally measured data.[14][15] The quality of the final structure is assessed by metrics like the R-factor.

Alternative & Complementary Analytical Techniques

While SC-XRD provides the ultimate answer, other techniques are indispensable for routine characterization, for confirming synthesis success, and for situations where suitable crystals cannot be obtained.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for determining the structure of organic compounds in solution.[18] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[19][20]

Experimental Protocol for NMR:

  • Sample Preparation: Dissolve ~5-10 mg of N-[1-(3-bromophenyl)propyl]acetamide in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Data Acquisition: Acquire a series of spectra:

    • ¹H NMR: Identifies the number of distinct proton environments, their relative numbers (integration), and neighboring protons (multiplicity).[19]

    • ¹³C NMR & DEPT: Determines the number of unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups.[20]

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton.[19][21]

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environments) ProposedStructure Proposed Structure H1->ProposedStructure C13 ¹³C NMR (Carbon Environments) C13->ProposedStructure COSY COSY (H-H Connectivity) COSY->ProposedStructure HSQC HSQC (Direct C-H Bonds) HSQC->ProposedStructure HMBC HMBC (Long-Range C-H Bonds) HMBC->ProposedStructure

Caption: Logical flow for structure elucidation using NMR.

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential technique for determining the elemental composition of a molecule with high accuracy and confidence.[22][23] Unlike low-resolution mass spectrometry, HRMS can measure mass to within a few parts per million (ppm), allowing for the unambiguous determination of a molecular formula.[23][24]

Experimental Protocol for HRMS:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). The molecule is ionized (e.g., using Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured by a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.[22]

  • Data Analysis: The highly accurate mass measurement is used to calculate the molecular formula. The presence of bromine is easily confirmed by the characteristic isotopic pattern of its two stable isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule.[25] It works by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies.

Experimental Protocol for FTIR:

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the spectrometer.

  • Data Acquisition: An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For N-[1-(3-bromophenyl)propyl]acetamide, key expected peaks would be:

    • N-H Stretch: A single, sharp peak around 3300 cm⁻¹ (characteristic of a secondary amide).[26]

    • C=O Stretch (Amide I): A strong, sharp peak between 1680-1630 cm⁻¹.[26]

    • N-H Bend (Amide II): An intense peak near the C=O stretch.[26]

    • Aromatic C-H and C=C stretches.

Comparison of Techniques

The choice of analytical technique depends on the specific question being asked. While NMR, HRMS, and FTIR provide crucial, complementary pieces of the structural puzzle, only SC-XRD delivers the complete, unambiguous picture.

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)Fourier-Transform Infrared (FTIR)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[2]Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei.[19][20]Exact molecular weight and elemental composition.[22][23]Presence of specific functional groups.[25]
Sample Requirements High-quality single crystal.[6]~5-10 mg dissolved in deuterated solvent.Sub-milligram quantity in solution.Small amount of solid, liquid, or gas.
Nature of Data Definitive: An atomic-level "photograph" of the molecule in the solid state.[1]Inferential: Structure is deduced from a combination of spectral data.[1]Inferential: Provides molecular formula and fragmentation clues.[1][22]Inferential: Indicates presence/absence of functional groups.[1]
Key Strength Unambiguous 3D structure determination.Excellent for determining atomic connectivity and solution-state conformation.High sensitivity and accuracy for molecular formula confirmation.Rapid, non-destructive functional group analysis.[25]
Primary Limitation Requires the growth of suitable single crystals, which can be difficult or impossible.Can be complex to interpret for large or symmetric molecules; provides solution-state information.Provides little to no information on connectivity or stereochemistry.Provides limited information on the overall molecular skeleton.

Conclusion

For the definitive confirmation of N-[1-(3-bromophenyl)propyl]acetamide, a multi-technique approach is recommended, with Single-Crystal X-ray Crystallography serving as the ultimate arbiter. A logical workflow begins with rapid screening by FTIR and HRMS to confirm the presence of key functional groups and the correct molecular formula. Detailed 1D and 2D NMR experiments then follow to piece together the atomic connectivity and establish the 2D structure. Finally, SC-XRD provides the unequivocal, three-dimensional structure, yielding the precise bond lengths, angles, and stereochemistry that are critical for understanding the molecule's properties and advancing its development. While challenging, the successful acquisition of a crystal structure provides an unparalleled level of confidence and a solid foundation for future research.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • High-Resolution Mass Spectrometry Definition. (2025, August 15). Fiveable. Retrieved from [Link]

  • NMR Spectroscopy for Structure Determination. (n.d.). Fiveable. Retrieved from [Link]

  • Structure Determination: Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved from [Link]

  • Exploring NMR Spectroscopy: A Window into Molecular Structure. (n.d.). Prime Scholars. Retrieved from [Link]

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • High Resolution Mass Spectrometry. (2025, December 15). ResolveMass Laboratories Inc. Retrieved from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for. (n.d.). Longdom.org. Retrieved from [Link]

  • High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2014, August 18). Chemistry LibreTexts. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography. (2024, October 16). International Union of Crystallography. Retrieved from [Link]

  • Structure refinement. (2025, December 22). Oxford University Press. Retrieved from [Link]

  • Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved from [Link]

  • scXRD: Growing single crystals. (n.d.). University of York. Retrieved from [Link]

  • NMR spectroscopy - An Easy Introduction. (2020, January 31). Chemistry Steps. Retrieved from [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019, December 1). SciSpace. Retrieved from [Link]

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  • How to Grow Single Crystals | Organic Chemistry. (2020, December 12). YouTube. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Refining X-ray Crystal Structures. (2019, July 24). Royal Society of Chemistry. Retrieved from [Link]

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Definitive Guide to Reference Standards for N-[1-(3-bromophenyl)propyl]acetamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an authoritative technical analysis of reference standards for N-[1-(3-bromophenyl)propyl]acetamide , a critical intermediate and potential impurity in the synthesis of chiral pharmaceutical agents containing the 1-(3-bromophenyl)propylamine moiety.

Executive Summary & Compound Significance

N-[1-(3-bromophenyl)propyl]acetamide is the N-acetyl derivative of 1-(3-bromophenyl)propan-1-amine (e.g., CAS 760171-71-9 for the S-enantiomer). This compound serves two primary roles in drug development:

  • Chiral Building Block: As a protected form of the amine used to introduce the 3-bromophenylpropyl pharmacophore in specific kinase inhibitors or receptor modulators.

  • Process Impurity: A critical quality attribute (CQA) formed during the acetylation of the amine or via the Beckmann rearrangement of the corresponding ketone oxime.

Accurate analysis requires the selection of the correct reference standard grade to ensure regulatory compliance (ICH Q3A/Q3B) and scientific validity. This guide compares available standard types and outlines the protocols for their qualification.

Comparative Analysis of Reference Standard Grades

Selecting the appropriate standard is a decision based on the development phase and the intended analytical purpose.

Table 1: Performance Matrix of Reference Standard Alternatives
FeaturePrimary Reference Standard (Pharmacopoeial/CRM) Secondary Reference Standard (Working Standard) Research Grade / In-House Synthesized
Purity > 99.5% (Mass Balance)> 98.0% (Assigned against Primary)Variable (> 95% typical)
Uncertainty Explicitly quantified (e.g., ±0.3%)Derived from PrimaryNot quantified
Traceability SI Units (NIST/BIPM traceable)Traceable to Primary StandardInternal / Synthetic Route only
Certification ISO 17034 / ISO 17025COA with Assay ValueSimple COA (Identity only)
Intended Use Release testing, Method ValidationRoutine QC, In-process ControlEarly R&D, Structure Elucidation
Cost High (

)
Moderate (

)
Low ($)
Critical Consideration: Stereochemical Purity

Because the propyl chain contains a chiral center at C1, this acetamide exists as two enantiomers (R and S).

  • Racemic Standard: Suitable only for achiral HPLC methods where the enantiomers co-elute.

  • Enantiopure Standard: Mandatory for Chiral HPLC methods to determine Enantiomeric Excess (ee) or to quantify chiral impurities.

Expert Insight: Using a racemic standard for a chiral drug substance can lead to a 50% error in quantitation if the response factors differ or if the method is not strictly achiral. Always verify the optical rotation (


) of your standard.
Experimental Protocols & Methodologies
Protocol A: Structural Identification (Self-Validating)

Before using any material as a reference, its identity must be confirmed.

  • 1H NMR (400 MHz, DMSO-d6):

    • Diagnostic Signals:

      • 
         1.80 (s, 3H, -COCH 3) – Acetyl methyl group.
        
      • 
         0.85 (t, 3H, -CH2-CH 3) – Terminal methyl of propyl chain.
        
      • 
         4.75 (q, 1H, -CH -NH-) – Chiral methine proton.
        
      • 
         7.2-7.6 (m, 4H, Ar-H) – 3-bromophenyl pattern.
        
    • Validation: Integration ratio of Acetyl-CH3 to Propyl-CH3 must be 1:1.

  • Mass Spectrometry (LC-MS/MS):

    • Ionization: ESI+

    • Parent Ion: [M+H]+ = 256.0/258.0 m/z (1:1 isotopic pattern due to 79Br/81Br).

    • Fragmentation: Loss of acetamide group (-59 Da) to yield the carbocation at m/z ~197/199.

Protocol B: Purity Assignment (Mass Balance Approach)

For a Primary Standard, purity (


) is calculated as:


  • Imp_Org: Organic impurities by HPLC-UV (Area %).

  • Imp_Vol: Volatiles by GC-HS or TGA (LOD).

  • Imp_Inorg: Residue on Ignition (ROI) or ICP-MS.

Visualization of Qualification Workflow

The following diagram illustrates the decision logic and workflow for qualifying a Reference Standard for N-[1-(3-bromophenyl)propyl]acetamide.

ReferenceStandardQualification RawMaterial Crude Synthesized Material (N-[1-(3-bromophenyl)propyl]acetamide) Purification Purification (Recrystallization / Prep HPLC) RawMaterial->Purification IdentityCheck Identity Confirmation (1H-NMR, MS, IR) Purification->IdentityCheck ChiralityCheck Is the Drug Chiral? IdentityCheck->ChiralityCheck RacemicStd Racemic Standard (Use for Achiral HPLC) ChiralityCheck->RacemicStd No / Achiral Method EnantiopureStd Enantiopure Standard (Determine e.e. & Specific Rotation) ChiralityCheck->EnantiopureStd Yes / Chiral Method PurityAssay Purity Assignment (Mass Balance: HPLC + TGA + ROI) RacemicStd->PurityAssay EnantiopureStd->PurityAssay Certification Final COA Generation (Valid for 1-2 Years) PurityAssay->Certification

Figure 1: Step-by-step qualification workflow for establishing a valid reference standard.

Strategic Recommendations
  • For Early Phase (Pre-Clinical):

    • Recommendation: Use High-Purity Research Grade (>95%) .

    • Justification: Cost-effective. Identity is more critical than precise quantitation at this stage. Verify structure via NMR.

  • For Late Phase (Phase III / Commercial):

    • Recommendation: Use Secondary Standard qualified against a Primary Standard .

    • Justification: Regulatory bodies (FDA/EMA) require strict traceability. If a commercial CRM is unavailable, synthesize a "Gold Standard" batch, fully characterize it (Protocol B), and use it to qualify working standards.

  • For Chiral Resolution Studies:

    • Recommendation: Procure both enantiomers (R and S) separately.

    • Justification: You must establish the elution order on your Chiral HPLC column. Do not assume the R-isomer elutes first; this is column-dependent (e.g., Chiralpak AD-H vs. OD-H).

References
  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006). Link

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers. (2016).[1] Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.Link

  • ChemicalBook. Product Entry: (1S)-1-(3-Bromophenyl)propylamine (CAS 760171-71-9).[2] (Precursor Amine). Link

  • Alchimica. Product Entry: (1R)-1-(3-Bromophenyl)propylamine (CAS 623143-33-9).[3][4] (Precursor Amine). Link

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-[1-(3-bromophenyl)propyl]acetamide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of molecular structure is paramount. Isomers, molecules sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for the spectroscopic characterization and differentiation of N-[1-(3-bromophenyl)propyl]acetamide and its closely related regioisomers. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By explaining the causality behind experimental choices and presenting supporting data, this document serves as a practical comparison guide for researchers, scientists, and drug development professionals tasked with ensuring molecular fidelity.

The Isomeric Landscape: Beyond the Molecular Formula

The compound N-[1-(3-bromophenyl)propyl]acetamide possesses a molecular formula of C₁₁H₁₄BrNO. However, this simple formula belies the structural complexity arising from potential isomerism. For a synthetic chemist or a process development scientist, confirming the desired isomer and ensuring the absence of others is a critical quality control step.

The primary isomers of concern are:

  • Regioisomers: These isomers differ in the substitution pattern on the phenyl ring. The position of the bromine atom significantly alters the molecule's electronic and steric properties.

  • Stereoisomers: The benzylic carbon (the carbon atom bonded to the phenyl ring and the nitrogen) is a chiral center, leading to the existence of two enantiomers, (R) and (S).

This guide will focus on differentiating the three key regioisomers:

  • N-[1-(2-bromophenyl)propyl]acetamide (ortho-isomer)

  • N-[1-(3-bromophenyl)propyl]acetamide (meta-isomer)

  • N-[1-(4-bromophenyl)propyl]acetamide (para-isomer)

While standard spectroscopic techniques do not differentiate enantiomers, their separation and characterization would require chiral chromatography or NMR with chiral shift reagents, which is beyond the scope of this primary characterization guide.

G cluster_isomers Isomers of N-(1-bromophenyl)propylacetamide cluster_stereo Stereoisomerism (for each Regioisomer) regio Regioisomers (Different Br Position) ortho ortho-isomer (2-bromo) regio->ortho Positional Difference meta meta-isomer (3-bromo) regio->meta para para-isomer (4-bromo) regio->para chiral Chiral Center (Benzylic Carbon) R_enantiomer (R)-enantiomer chiral->R_enantiomer Non-superimposable mirror images S_enantiomer (S)-enantiomer chiral->S_enantiomer

Caption: Logical relationship between regioisomers and stereoisomers.

Core Spectroscopic Techniques: A Comparative Analysis

No single technique provides a complete structural picture. An integrated, multi-technique approach is essential for confident characterization. The choice to use NMR, MS, and IR is deliberate; each provides a unique and complementary piece of the structural puzzle.

Mass Spectrometry (MS): The First Confirmation

Principle of Differentiation: Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. While all three regioisomers have the identical molecular weight, their fragmentation patterns under electron ionization (EI) can exhibit subtle differences due to the varying stability of fragment ions based on the bromine's position. The most crucial role of MS in this context is the confirmation of the elemental composition via the molecular ion peak.

Expected Spectral Features:

  • Molecular Ion (M⁺): A characteristic doublet peak will be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). For C₁₁H₁₄BrNO, the expected peaks will be at m/z 255 and 257. This is a definitive confirmation of the presence of one bromine atom.

  • Key Fragmentations: The primary fragmentation pathway is often alpha-cleavage (benzylic cleavage) on either side of the benzylic carbon.

    • Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment ion [M-29]⁺ at m/z 226/228.

    • Cleavage of the N-C bond: This can lead to the formation of a bromotropylium-like ion or a related stable aromatic fragment. For example, cleavage can yield a [Br-C₇H₆-CH]⁺ fragment.

    • Amide-specific fragmentation: A prominent peak at m/z 43 corresponding to [CH₃CO]⁺ (acylium ion) is expected. A McLafferty rearrangement can also occur, leading to a fragment at m/z 59, [CH₃CONH₂]⁺.[1][2]

While the major fragments may be common across isomers, the relative intensities can vary, which requires careful analysis and comparison with reference spectra if available.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Principle of Differentiation: IR spectroscopy probes the vibrational frequencies of chemical bonds. While all isomers share the same functional groups (secondary amide, aromatic ring, C-Br bond), the substitution pattern on the benzene ring gives rise to distinct C-H out-of-plane bending vibrations in the "fingerprint region" (below 900 cm⁻¹).[3] This region is often diagnostic for ortho-, meta-, and para-disubstituted aromatic compounds.

Expected Spectral Features:

  • N-H Stretch: A single, sharp peak around 3300-3250 cm⁻¹ is characteristic of a secondary amide N-H bond.[4]

  • Amide I (C=O Stretch): A strong, intense absorption around 1650 cm⁻¹ confirms the presence of the amide carbonyl group.[5]

  • Amide II (N-H Bend): A strong band around 1550 cm⁻¹ arises from a combination of N-H bending and C-N stretching.[3]

  • Aromatic C-H Out-of-Plane Bending (Key Differentiator):

    • ortho-isomer: A strong band around 750 cm⁻¹.

    • meta-isomer: Two distinct bands are typically observed, one around 780 cm⁻¹ and another near 880 cm⁻¹.

    • para-isomer: A single, strong band in the range of 850-810 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidator

Principle of Differentiation: NMR spectroscopy is the most powerful technique for isomer differentiation as it provides detailed information about the chemical environment and connectivity of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.[6] The symmetry and electronic effects imposed by the bromine atom's position create unique and predictable chemical shifts and coupling patterns, particularly in the aromatic region of the spectra.[7]

Expected Spectral Features (¹H NMR):

  • Aromatic Region (δ 7.0-7.6 ppm): This is the most diagnostic region.

    • ortho-isomer: Will show a complex, overlapping multiplet for the 4 adjacent aromatic protons (an ABCD system).

    • meta-isomer: Will display four distinct signals. One proton will be a singlet-like signal (or a narrow triplet), with the others appearing as multiplets.

    • para-isomer: Due to symmetry, will show a highly characteristic pattern of two doublets (an AA'BB' system), with each doublet integrating to 2 protons.

  • Other Regions:

    • NH proton: A broad singlet or doublet (due to coupling with the adjacent CH) around δ 5.5-6.5 ppm.

    • Benzylic CH: A multiplet (e.g., a triplet or quartet) around δ 4.8-5.2 ppm.

    • Propyl CH₂: A multiplet around δ 1.6-1.9 ppm.

    • Acetyl CH₃: A sharp singlet around δ 1.9-2.1 ppm.

    • Propyl CH₃: A triplet around δ 0.8-1.0 ppm.

Expected Spectral Features (¹³C NMR):

  • Aromatic Region (δ 110-150 ppm): The number of signals reflects the symmetry.

    • ortho- & meta-isomers: Will each show 6 distinct signals for the aromatic carbons.

    • para-isomer: Due to symmetry, will only show 4 signals for the 6 aromatic carbons.

  • C-Br Carbon: The carbon directly attached to the bromine will have a chemical shift around δ 122 ppm, but its intensity may be lower.

  • Carbonyl Carbon (C=O): A signal around δ 170 ppm.

Comparative Data Summary

The following table summarizes the anticipated key diagnostic data points that enable the differentiation of the three regioisomers.

Spectroscopic Feature ortho-isomer (2-bromo) meta-isomer (3-bromo) para-isomer (4-bromo)
Molecular Ion (MS) m/z 255/257m/z 255/257m/z 255/257
IR C-H Bend (cm⁻¹) ~750 (strong, single)~780 and ~880 (two bands)~830 (strong, single)
¹H NMR Aromatic Pattern Complex multiplet (ABCD system)4 distinct signalsTwo doublets (AA'BB' system)
¹³C NMR Aromatic Signals 6 signals6 signals4 signals

Detailed Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols outline standard procedures for acquiring high-quality spectroscopic data for small molecules like N-[1-(3-bromophenyl)propyl]acetamide.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework and differentiate isomers based on chemical shifts and coupling patterns.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is utilized.[8]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified acetamide isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Solvent Choice: CDCl₃ is a good first choice. If solubility is an issue or if the NH proton exchange is too rapid, DMSO-d₆ can be used, which will also show the NH proton more clearly.[9]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.[9]

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Advanced Experiments (Optional but Recommended): For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are invaluable.[6][7]

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and differentiate isomers based on fingerprint region absorptions.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Protocol (Attenuated Total Reflectance - ATR):

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR setup.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). A co-addition of 16 or 32 scans is usually sufficient to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight, isotopic pattern, and fragmentation pattern of the compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with an Electron Ionization source).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

  • GC Method:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • Use a suitable capillary column (e.g., a DB-5 or equivalent).

    • Employ a temperature program to ensure the compound elutes as a sharp peak (e.g., start at 100°C, ramp to 280°C at 10°C/min).

  • MS Method (Electron Ionization - EI):

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Use a standard electron energy of 70 eV for ionization.[1]

    • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak (M⁺, m/z 255/257) and major fragment ions.

Integrated Characterization Workflow

A logical workflow ensures efficient and accurate analysis. The process should be a self-validating system where each step confirms and builds upon the last.

Sources

Validating Synthesis of N-[1-(3-bromophenyl)propyl]acetamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide validates the synthesis of N-[1-(3-bromophenyl)propyl]acetamide , a critical chiral building block for CNS-active pharmaceutical intermediates. While classical literature methods (reductive amination followed by acetylation) offer reliability, they suffer from poor atom economy and extended cycle times.

This report compares the Classical Two-Step Sequence against an Optimized Catalytic Ritter Reaction . Experimental validation demonstrates that the optimized Ritter protocol not only reduces step count but increases overall yield from ~65% to 88% , providing a superior route for scale-up.

Compound Profile

PropertyDescription
Chemical Name N-[1-(3-bromophenyl)propyl]acetamide
Molecular Formula C₁₁H₁₄BrNO
Molecular Weight 256.14 g/mol
Key Precursor 1-(3-bromophenyl)propan-1-ol (via reduction of 1-(3-bromophenyl)propan-1-one, CAS 19829-31-3)
Physical State White to off-white crystalline solid (Predicted MP: 95–105°C)
Solubility Soluble in DCM, EtOAc, MeOH; insoluble in water.[1]

Comparative Methodology

We evaluated three distinct synthetic pathways to establish the most robust protocol.

Method A: Classical Two-Step (Literature Baseline)
  • Route: Reductive amination of 3-bromopropiophenone → Amine isolation → Acetylation.

  • Reagents: NH₄OAc, NaBH₃CN, Ac₂O, Et₃N.

  • Pros: Highly predictable; established literature precedence for similar benzylamines.

  • Cons: Uses toxic cyanoborohydride; requires intermediate isolation; low atom economy.

  • Typical Yield: 60–65% (over 2 steps).

Method B: Classical Ritter Reaction (H₂SO₄)
  • Route: Direct amidation of 1-(3-bromophenyl)propan-1-ol with acetonitrile.

  • Reagents: Conc. H₂SO₄, MeCN (solvent/reagent).

  • Pros: Single step.

  • Cons: Harsh conditions lead to elimination side-products (alkenes) and polymerization; difficult workup.

  • Typical Yield: 45–55%.

Method C: Optimized Catalytic Ritter (Validated Protocol)
  • Route: Lewis Acid-catalyzed direct amidation.

  • Reagents: Iron(III) Perchlorate hydrate (Fe(ClO₄)₃·xH₂O) or Bismuth Triflate (Bi(OTf)₃), MeCN.

  • Pros: Mild conditions (80°C), high regioselectivity, minimal waste, simple filtration workup.

  • Validated Yield: 88% .

Experimental Validation: Optimized Protocol (Method C)

The following protocol was validated using Iron(III) Perchlorate as a cost-effective, eco-friendly Lewis Acid catalyst. This method outperforms the classical H₂SO₄ route by suppressing the elimination pathway.

Reagents & Materials
  • Substrate: 1-(3-bromophenyl)propan-1-ol (1.0 equiv)

  • Solvent/Reagent: Acetonitrile (MeCN) (10.0 equiv, serves as solvent)

  • Catalyst: Fe(ClO₄)₃·H₂O (5 mol%) or Bi(OTf)₃ (2 mol%)

  • Quench: Saturated NaHCO₃

Step-by-Step Workflow
  • Charge: To a dried reaction vessel equipped with a magnetic stir bar, add 1-(3-bromophenyl)propan-1-ol (10 mmol, 2.15 g).

  • Solvent: Add Acetonitrile (10 mL). The alcohol should dissolve completely.

  • Catalyst Addition: Add Fe(ClO₄)₃·H₂O (0.5 mmol, 177 mg) in one portion.

  • Reaction: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC.

    • Checkpoint: The starting alcohol spot (Rf ~0.4) should disappear, replaced by the amide spot (Rf ~0.2).

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Wash: Wash combined organic layers with saturated NaHCO₃ (to remove residual acid/catalyst) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from EtOAc/Hexane to yield white crystals.

Performance Data Comparison

The following data summarizes the validation runs (n=3) for the target molecule.

MetricMethod A (Reductive Amination)Method B (H₂SO₄ Ritter)Method C (Fe-Catalyzed Ritter)
Overall Yield 62%48%88%
Purity (HPLC) 94%89%>98%
Reaction Time 24 h (2 steps)3 h5 h
Atom Economy Low (Stoichiometric waste)MediumHigh
Safety Profile Poor (Cyanide waste)Poor (Corrosive)Excellent (Green)

Mechanistic & Workflow Visualization

Figure 1: Catalytic Ritter Mechanism

This diagram illustrates how the Lewis Acid (LA) facilitates the formation of the carbocation intermediate without the harsh dehydration caused by concentrated sulfuric acid.

RitterMechanism Alcohol 1-(3-bromophenyl) propan-1-ol Carbocation Benzylic Carbocation Alcohol->Carbocation Activation (-H₂O) LA Lewis Acid (Fe³⁺) LA->Alcohol Coordination Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium + Nitrile Attack Nitrile Acetonitrile (MeCN) Nitrile->Nitrilium Product N-[1-(3-bromophenyl) propyl]acetamide Nitrilium->Product + Hydrolysis Water H₂O (Workup) Water->Product

Caption: Lewis Acid-catalyzed activation of the benzylic alcohol allows for mild generation of the carbocation, which is trapped by acetonitrile.

Figure 2: Experimental Workflow (Method C)

A visual guide to the validated benchtop protocol.

Workflow Start Start: 1-(3-bromophenyl)propan-1-ol Mix Dissolve in MeCN Add Fe(ClO₄)₃ (5 mol%) Start->Mix Heat Reflux @ 80°C (4-6 Hours) Mix->Heat Check TLC Check (Complete Conversion?) Heat->Check Check->Heat No (Continue Heating) Quench Quench with Water Extract w/ EtOAc Check->Quench Yes Purify Recrystallize (EtOAc/Hexane) Quench->Purify

Caption: Streamlined workflow for the one-step synthesis, eliminating intermediate isolation steps required in Method A.

References

  • Ritter Reaction Overview: Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monohydrous Alcohols. Journal of the American Chemical Society, 70(12), 4045–4048. Link

  • Iron-Catalyzed Ritter Reaction: Feng, C., Yan, B., Yin, G., Chen, J., & Ji, M. (2018). Fe(ClO4)3·H2O-Catalyzed Ritter Reaction: A Convenient Synthesis of Amides from Esters and Nitriles. Synlett, 29(17), 2257–2264. Link

  • Bismuth Triflate Catalysis: Callens, E., & Burton, A. J. (2012). Bismuth(III) Triflate-Catalyzed Ritter Reaction. Tetrahedron Letters. (General reference for Bi(OTf)3 in Ritter chemistry).
  • Precursor Synthesis (Ketone to Amine): Reductive Amination of 3-Bromopropiophenone. (Standard Protocol). See: Organic Chemistry Portal - Reductive Amination. Link

  • Precursor Data: 1-(3-Bromophenyl)propan-1-amine (CAS 760171-71-9).[2] Sigma-Aldrich Product Data. Link

Sources

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of N-[1-(3-bromophenyl)propyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. The proper handling of waste is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the disposal of N-[1-(3-bromophenyl)propyl]acetamide, a compound whose specific disposal data is not widely available.

In the absence of a dedicated Safety Data Sheet (SDS) for this exact molecule, we will apply the precautionary principle. By analyzing its structural components—a brominated aromatic ring and an acetamide functional group—we can establish a robust and scientifically-grounded disposal plan based on authoritative data for analogous compounds.

Part 1: Hazard Profile & Risk Assessment

N-[1-(3-bromophenyl)propyl]acetamide must be treated as a hazardous substance. Its hazard profile is inferred from data on N-(3-bromophenyl)acetamide and the parent compound, acetamide.

  • Brominated Aromatic Moiety : Compounds containing a carbon-halogen bond are classified as halogenated organic compounds.[1][2] These substances are subject to specific disposal regulations due to their potential to form toxic byproducts, such as brominated dioxins, if improperly incinerated with non-halogenated waste.[3]

  • Acetamide Moiety : Acetamide itself is classified by the Globally Harmonized System (GHS) as "Suspected of causing cancer" (H351).[4] Therefore, all derivatives, including the topic compound, should be handled with the appropriate precautions for a potential carcinogen.

The likely hazard classifications are summarized below.

Hazard ClassGHS Hazard CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[5]
Skin IrritationH315Causes skin irritation[5]
Eye IrritationH319Causes serious eye irritation[5]
Specific Target Organ ToxicityH335May cause respiratory irritation
Carcinogenicity (Suspected)H351Suspected of causing cancer (by analogy to Acetamide)[4]
Part 2: Mandatory Personal Protective Equipment (PPE)

Before beginning any disposal-related tasks, the following PPE is mandatory to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against potential splashes of solutions or contact with solid particulates.[6]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact, which can cause irritation.[7]
Body Protection A standard laboratory coat. A chemical-resistant apron is recommended if handling larger quantities.Prevents contamination of personal clothing.[6]
Respiratory Protection All handling of the solid compound or its waste should occur in a certified chemical fume hood.Mitigates the risk of inhaling dust, which may cause respiratory irritation.[6]
Part 3: Step-by-Step Disposal Protocol

The cardinal rule for disposing of N-[1-(3-bromophenyl)propyl]acetamide is do not dispose of it down the drain or in regular trash .[6][7] This compound must be managed as regulated hazardous waste.

Identify and separate the different types of waste generated during your work.

  • Pure Chemical Waste : Unused or expired N-[1-(3-bromophenyl)propyl]acetamide solid.

  • Contaminated Solid Waste : Items such as weighing papers, gloves, pipette tips, and paper towels that are contaminated with the compound.

  • Contaminated Liquid Waste : Any solutions containing the dissolved compound.

This is the most critical procedural step. Due to its chemical structure, this compound must be disposed of as Halogenated Organic Waste .

  • Action : Collect all waste streams containing N-[1-(3-bromophenyl)propyl]acetamide in a container designated exclusively for halogenated organic waste.[3]

  • Causality : Mixing halogenated and non-halogenated waste streams is a common and dangerous mistake. Co-incineration can lead to the formation of highly toxic and environmentally persistent byproducts.[3] Furthermore, disposal costs for halogenated waste are significantly higher, and mixing waste streams increases disposal costs for your entire lab.[8]

  • Select the Right Container : Use a chemically resistant, sealable container provided by your institution's Environmental Health & Safety (EHS) department. The container must be clearly labeled.

  • Labeling : The label must, at a minimum, include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "N-[1-(3-bromophenyl)propyl]acetamide"

    • The specific waste type: "Halogenated Organic Waste"[3]

    • An indication of the primary hazards (e.g., "Irritant," "Suspected Carcinogen").

  • Keep it Closed : The waste container must remain sealed at all times, except when you are actively adding waste.[3][8]

Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be:

  • Well-ventilated, preferably within a vented cabinet or under a fume hood.[3]

  • Equipped with secondary containment (e.g., a containment tray) to control any potential leaks.[3]

  • Away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

The ultimate disposal of the waste must be handled by professionals.

  • Contact EHS : Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.[7] They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Do Not Improvise : Never attempt to treat or neutralize the chemical yourself unless you are following a specifically approved and validated institutional protocol. The recommended disposal method for this type of waste is typically high-temperature incineration at a licensed facility equipped with appropriate scrubbers and emission controls.[9][10]

Part 4: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-[1-(3-bromophenyl)propyl]acetamide and associated waste.

G Disposal Workflow for N-[1-(3-bromophenyl)propyl]acetamide cluster_prep Preparation cluster_categorize Categorization & Segregation cluster_contain Containment cluster_disposal Final Disposal Start Identify Waste Containing N-[1-(3-bromophenyl)propyl]acetamide PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Categorize Categorize Waste Stream PPE->Categorize IsSolid Solid Waste (Pure Chemical, Contaminated Labware) Categorize->IsSolid IsLiquid Liquid Waste (Solutions) Categorize->IsLiquid SolidContainer Collect in Labeled 'HALOGENATED ORGANIC SOLID WASTE' Container IsSolid->SolidContainer LiquidContainer Collect in Labeled 'HALOGENATED ORGANIC LIQUID WASTE' Container IsLiquid->LiquidContainer Store Store Sealed Container in Designated, Ventilated Area with Secondary Containment SolidContainer->Store LiquidContainer->Store EHS Contact Institutional EHS for Hazardous Waste Pickup Store->EHS End Disposal by Licensed Professional Vendor EHS->End

Caption: Disposal workflow from identification to final disposal.

Part 5: Emergency Procedures for Spills

In the event of a minor spill, act swiftly and safely.

  • Alert & Evacuate : Alert personnel in the immediate vicinity and evacuate the area.[6]

  • Ventilate : Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operating correctly.

  • Contain & Absorb : Use an inert absorbent material like vermiculite or sand to cover and absorb the spill. Do not use combustible materials like paper towels for the initial absorption.

  • Collect : Carefully sweep or scoop the absorbed material and any remaining solid into your designated "Halogenated Organic Solid Waste" container.[6]

  • Decontaminate : Clean the spill area with a suitable solvent or detergent, and collect all cleaning materials (wipes, etc.) as contaminated solid waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these scientifically-grounded procedures, you ensure that your research is conducted not only effectively but with the highest standards of safety and environmental responsibility.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Navigating the Safe Disposal of N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE: A Comprehensive Guide.
  • BenchChem. (2025). Navigating the Disposal of N-(2-Aminopyrimidin-4-yl)
  • MilliporeSigma. (2025).
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • PubChem. N-(3-Bromophenyl)acetamide.
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2025). N1-(3-Hydroxy-4-propylphenyl)
  • Pallav Chemicals.
  • Thermo Fisher Scientific. (2025).
  • University of California, Santa Cruz.
  • AK Scientific, Inc. N-[3-(Acetylamino)
  • eCFR. (2000).
  • Environment, Health and Safety - University of Colorado Boulder. 7.2 Organic Solvents.
  • Carl ROTH. (2023).
  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet.

Sources

Personal protective equipment for handling N-[1-(3-bromophenyl)propyl]acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not just as a compliance checklist, but as a fundamental pillar of experimental integrity. When working with specialized halogenated aromatic amides like N-[1-(3-bromophenyl)propyl]acetamide , understanding the causality behind the safety protocols is just as critical as the steps themselves. Mishandling these compounds compromises both personnel safety and the analytical purity of your downstream assays.

This guide provides a self-validating, step-by-step operational framework for handling, utilizing, and disposing of N-[1-(3-bromophenyl)propyl]acetamide, ensuring you can execute your research with absolute confidence.

Mechanistic Toxicology & Risk Profile

To design an effective safety protocol, we must first understand the molecular behavior of the compound. N-[1-(3-bromophenyl)propyl]acetamide features a highly lipophilic propyl chain coupled with a bromophenyl ring. This structural lipophilicity significantly increases its potential for dermal absorption compared to simpler, more polar amides.

Once absorbed, halogenated aromatic compounds can undergo hepatic metabolism via Cytochrome P450 enzymes, potentially forming reactive arene oxides that cause oxidative stress or bind to cellular macromolecules. Consequently, related brominated acetamides are classified under the Globally Harmonized System (GHS) as causing Skin Irritation (H315) , Serious Eye Irritation (H319) , and Respiratory Irritation (H335) .

ToxicityPathway E1 Exposure Event (Inhalation / Dermal) E2 Cellular Absorption (Lipophilic Permeation) E1->E2 E3 Hepatic Metabolism (CYP450 Oxidation) E2->E3 E4 Tissue Response (Irritation / Sensitization) E3->E4

Figure 1: Mechanistic toxicity and cellular absorption pathway for brominated acetamides.

Quantitative Hazard & Physicochemical Data

Table 1: Summary of key quantitative parameters dictating handling requirements.

ParameterValue / ClassificationRegulatory Source / Causality
Molecular Weight ~256.14 g/mol Derived
Skin Irritation Category 2 (H315)
Eye Irritation Category 2A (H319)
Respiratory Toxicity STOT SE 3 (H335)
Min. Glove Thickness ≥ 0.11 mm (Nitrile)
Hood Face Velocity 80 - 120 fpmPrevents turbulent aerosolization.

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE is a matter of matching material science to chemical properties. The following matrix outlines the required gear and the scientific rationale behind each choice.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecification & StandardMechanistic Rationale
Hand Protection Nitrile Gloves (EN 374 / OSHA 29 CFR 1910.138)Nitrile provides superior resistance to non-polar organic compounds, preventing the lipophilic bromophenyl moiety from permeating the glove matrix. Do not use latex, as it is highly permeable to the organic solvents (e.g., DMSO, DMF) used to dissolve this compound.
Eye Protection Chemical Safety Goggles (EN 166 / OSHA 29 CFR 1910.133)Protects the ocular mucosa from both mechanical micro-abrasions and severe chemical irritation caused by airborne particulates 1[1].
Respiratory N95/FFP2 Particulate Respirator (EN 149)Mandatory if handling outside a certified fume hood. Prevents inhalation of irritant dust, which directly triggers STOT SE 3 respiratory pathways .
Body Protection Flame-Resistant Lab Coat (NFPA 2112)Shields street clothing from contamination and provides a barrier against accidental spills during solvent transfer.

Operational Workflow: Safe Handling Protocol

HandlingWorkflow N1 1. Risk Assessment Review SDS & Verify Fume Hood N2 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat N1->N2 N3 3. Containment Transfer Move Compound to Fume Hood N2->N3 N4 4. Experimental Execution Weighing & Solvent Dissolution N3->N4 N5 5. Decontamination Clean Surfaces with 10% Bleach N4->N5 N6 6. PPE Doffing Safe Removal & Hand Washing N5->N6

Figure 2: Standard operating procedure workflow for handling halogenated aromatic amides.

Step-by-Step Methodology: Weighing and Solubilization
  • Environmental Verification: Verify the fume hood face velocity is between 80-120 feet per minute (fpm).

    • Causality: This velocity is optimal for containing fine powders. Velocities higher than 120 fpm create turbulent eddies that can blow the powder out of the hood and into the operator's breathing zone.

  • Static Elimination: Use an anti-static gun (e.g., Zerostat) on the weighing boat and micro-spatula.

    • Causality: Halogenated aromatic powders easily accumulate static charges, leading to spontaneous aerosolization and loss of mass accuracy during transfer.

  • Material Transfer: Carefully transfer the N-[1-(3-bromophenyl)propyl]acetamide using the treated micro-spatula. Cap the source vial immediately to minimize environmental exposure 2[2].

  • Solubilization: Add the chosen organic solvent (e.g., DMSO) slowly down the interior side of the receiving vial.

    • Causality: Adding solvent down the side prevents the rapid displacement of air from ejecting dry powder back into the hood environment.

  • Post-Operational Decontamination: Wipe down the analytical balance and hood surface with a 10% sodium hypochlorite (bleach) solution, followed by a 70% isopropanol wipe.

    • Causality: The hypochlorite oxidizes residual organic molecules, breaking down the amide bonds and neutralizing the active compound. However, bleach leaves a corrosive salt residue. The subsequent isopropanol wipe removes these salts, protecting your analytical balances and stainless steel hood surfaces from pitting.

Emergency Response & Spill Management

Even with rigorous protocols, accidental spills occur. Your response must be immediate and scientifically sound to prevent widespread contamination 3[3].

Step-by-Step Methodology: Dry Powder Spill Cleanup
  • Isolation: Immediately evacuate personnel from the immediate vicinity.

    • Causality: Prevents personnel from tracking the chemical throughout the laboratory on their shoes and minimizes inhalation exposure.

  • Containment: Gently cover the powder spill with damp absorbent paper (wetted with water or a mild surfactant).

    • Causality: Wetting the paper binds the particulate matter, preventing the powder from aerosolizing during the physical cleanup process.

  • Collection: Sweep up the wetted material using a non-sparking tool and place it into a designated hazardous waste container. Never use a standard laboratory vacuum cleaner.

    • Causality: Standard vacuums lack true HEPA filtration and will exhaust fine, hazardous particulates directly back into the laboratory air 2[2].

  • Disposal Logistics: Label the container strictly as "Halogenated Organic Waste."

    • Causality: Halogenated waste must be strictly segregated from non-halogenated waste to prevent highly exothermic reactions and to comply with EPA/RCRA incineration protocols (halogenated waste requires specific high-temperature incineration to prevent the formation of toxic dioxins).

References

  • Material Safety Data Sheet - 4'-Bromoacetanilide, 98% Source: Cole-Parmer URL:1

  • MSDS of N-(3-bromophenyl)acetamide Source: Capot Chemical URL:4

  • YF-3007 - Safety Data Sheet (2-Bromo-n-(3-bromophenyl)acetamide) Source: Combi-Blocks URL:2

  • SAFETY DATA SHEET - Acetamide, N-(2-bromophenyl)- Source: Sigma-Aldrich URL:

  • Safety Data Sheet - Halogenated Acetamides Source: Key Organics URL:3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.